Diethyl (2-amino-2-oxoethyl)phosphonate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15422. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-diethoxyphosphorylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVCUQOSWAXEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280088 | |
| Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-68-6 | |
| Record name | 5464-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5464-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6), a member of the α-aminophosphonate class of compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction, and summarizes its spectral data for characterization. Furthermore, this guide explores the broader biological significance and potential applications of α-aminophosphonates in drug discovery and development, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable, off-white to light yellow solid at room temperature.[1] Its structure features a central phosphorus atom bonded to two ethoxy groups, a methylene group, and a carbonyl group, with an adjacent amino group, making it a phosphonate analog of an amino acid amide. This unique structure imparts properties that are of significant interest in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 5464-68-6 | [2][3][4] |
| Molecular Formula | C₆H₁₄NO₄P | [2][3][4] |
| Molecular Weight | 195.15 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-diethoxyphosphorylacetamide, Diethyl carbamoylmethylphosphonate | [4] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 338.9±25.0 °C (Predicted) | [1] |
| Density | 1.180±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate.[5][6] In this specific synthesis, triethyl phosphite reacts with 2-chloroacetamide.
Reaction Scheme
Experimental Protocol
This protocol is a generalized procedure based on established Michaelis-Arbuzov reaction conditions.[1]
Materials:
-
2-Chloroacetamide (1.0 eq)
-
Triethyl phosphite (1.0 eq)
-
o-Xylene (solvent)
-
Dichloromethane (for purification)
-
Silica gel (for column chromatography)
-
Ethyl acetate/pentane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroacetamide (e.g., 5.01 g, 53.6 mmol) and triethyl phosphite (e.g., 9.19 mL, 53.6 mmol) in o-xylene (e.g., 14 mL).
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the o-xylene by distillation under reduced pressure. This will likely result in a dark, viscous residue.
-
Initial Purification: Dissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel to remove baseline impurities.
-
Final Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of ethyl acetate and pentane to yield this compound as a light brown crystalline solid.
Characterization and Spectral Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Reference |
| ¹H | DMSO-d₆ | 7.35 | br s | - | -NH₂ | [1] |
| ¹H | DMSO-d₆ | 7.02 | br s | - | -NH₂ | [1] |
| ¹H | DMSO-d₆ | 4.02 | dq | J = 7.1, JPH = 1.1 | -OCH₂CH₃ | [1] |
| ¹H | DMSO-d₆ | 2.80 | d | JPH = 21.4 | P-CH₂- | [1] |
| ¹H | DMSO-d₆ | 1.23 | t | J = 7.0 | -OCH₂CH₃ | [1] |
| ¹³C | DMSO-d₆ | 166.0 | d | ²JCP = 5.1 | C=O | [1] |
| ¹³C | DMSO-d₆ | 61.5 | d | ²JCP = 6.0 | -OCH₂CH₃ | [1] |
| ¹³C | DMSO-d₆ | 34.5 | d | ¹JCP = 131.6 | P-CH₂- | [1] |
| ¹³C | DMSO-d₆ | 16.2 | d | ³JCP = 6.0 | -OCH₂CH₃ | [1] |
| ³¹P | DMSO-d₆ | 23.8 | - | - | P=O | [1] |
Mass Spectrometry
| Technique | Ionization Mode | m/z | Assignment | Reference |
| ESI-MS | Positive | 218 | [M + Na]⁺ | [1] |
| HRMS | - | 195.0653 (found) | [M]⁺ | [1] |
Infrared (IR) Spectroscopy
-
P=O stretch: 1250-1200 cm⁻¹
-
P-O-C stretch: 1050-1000 cm⁻¹
-
C=O stretch (amide): ~1680 cm⁻¹
-
N-H stretch (amide): 3400-3200 cm⁻¹
Biological Significance and Applications in Drug Development
α-Aminophosphonates are recognized as structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylate group.[3] This structural mimicry allows them to act as potent inhibitors of various enzymes, particularly metalloproteases and serine proteases, by mimicking the transition state of peptide bond hydrolysis.[7]
The broad biological activities of α-aminophosphonates make them attractive candidates for drug development. They have been investigated for a range of therapeutic applications, including:
This compound, with its reactive primary amide and phosphonate ester functionalities, serves as a versatile scaffold for the synthesis of more complex α-aminophosphonate derivatives with tailored biological activities.
Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel α-aminophosphonate derivative synthesized from this compound.
Safety and Handling
This compound is classified as causing serious eye irritation (H319).[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its structural analogy to amino acid amides make it an excellent starting material for the development of novel α-aminophosphonate-based therapeutic agents. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Aminophosphonates as novel anti-leishmanial chemotypes: synthesis, biological evaluation, and CoMFA studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H14NO4P | CID 225722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 7. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-diethoxyphosphorylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-diethoxyphosphorylacetamide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, compound characterization, and further research applications. This document includes quantitative data, detailed experimental protocols, and a visual representation of a key synthetic pathway.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-diethoxyphosphorylacetamide. These values are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄NO₄P | Manchester Organics[1] |
| Molecular Weight | 195.15 g/mol | PubChem |
| Melting Point | 78-80 °C | ChemBK[2] |
| Boiling Point | 338.9 ± 25.0 °C (Predicted) | ChemicalBook[1] |
| logP (XLogP3) | -0.8 | PubChem |
| Solubility | No experimental data available. Based on the negative logP value and the presence of polar amide and phosphoryl groups, the compound is predicted to be soluble in polar solvents such as water and ethanol. |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for 2-diethoxyphosphorylacetamide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which 2-diethoxyphosphorylacetamide transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Ensure the sample of 2-diethoxyphosphorylacetamide is dry and finely powdered using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (78-80 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid 2-diethoxyphosphorylacetamide equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Place a small amount of 2-diethoxyphosphorylacetamide into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, with the oil level above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of 2-diethoxyphosphorylacetamide in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Place approximately 10-20 mg of 2-diethoxyphosphorylacetamide into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly soluble: The majority of the solid has dissolved, but some particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of 2-diethoxyphosphorylacetamide.
Apparatus:
-
Separatory funnel
-
n-Octanol
-
Water (or a suitable buffer)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
-
Vortex mixer or shaker
Procedure:
-
Prepare a stock solution of 2-diethoxyphosphorylacetamide of known concentration in either water or n-octanol.
-
Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
In a separatory funnel, combine equal volumes of the saturated n-octanol and saturated water.
-
Add a known amount of the 2-diethoxyphosphorylacetamide stock solution to the separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of 2-diethoxyphosphorylacetamide in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Synthesis Workflow
The synthesis of 2-diethoxyphosphorylacetamide is commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this case, triethyl phosphite reacts with 2-chloroacetamide to yield the desired product.
References
Diethyl carbamoylmethylphosphonate molecular weight and formula
This document provides the molecular formula and molecular weight for Diethyl carbamoylmethylphosphonate, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Chemical Identity
Below is a summary of the key identifiers for Diethyl carbamoylmethylphosphonate.
| Identifier | Value |
| Chemical Name | Diethyl carbamoylmethylphosphonate |
| Synonyms | Diethyl 2-amino-2-oxoethylphosphonate, Diethyl aminocarbonylmethylphosphonate[1] |
| Molecular Formula | C6H14NO4P[1] |
| Molecular Weight | 195.15 g/mol [1] |
| CAS Number | 5464-68-6[1] |
Note on Methodologies and Visualizations:
The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. However, for the specific topic of providing the molecular weight and formula of a chemical compound, these requirements are not applicable.
-
Experimental Protocols: The molecular weight and formula of a compound like Diethyl carbamoylmethylphosphonate are fundamental chemical properties determined through standard analytical techniques such as mass spectrometry and elemental analysis. A detailed experimental protocol for these well-established methods is beyond the scope of this specific data provision.
-
Signaling Pathways and Workflow Diagrams: Visualizations such as signaling pathways or experimental workflows are used to represent biological processes or experimental procedures. The presentation of a chemical formula and molecular weight does not involve a process or pathway that can be visualized in this manner.
References
Synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Michaelis-Arbuzov reaction, a robust and widely employed method for the formation of carbon-phosphorus bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data. The information is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this important phosphonate derivative.
Introduction
This compound, also known as diethyl carbamoylmethylphosphonate, is an organophosphorus compound of significant interest in the development of novel therapeutic agents. Its structure, featuring a phosphonate moiety as a stable mimic of a phosphate or carboxylate group, makes it a valuable synthon for enzyme inhibitors, haptens for catalytic antibodies, and biologically active peptides. A reliable and well-documented synthetic protocol is therefore essential for researchers in the field. The Michaelis-Arbuzov reaction provides a classical and efficient method for the preparation of such α-aminophosphonates.[1][2][3]
Synthetic Pathway: The Michaelis-Arbuzov Reaction
The most direct and widely recognized method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][4] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-chloroacetamide. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to form the final phosphonate product.[2]
The overall transformation is depicted in the following reaction scheme:
Figure 1: Michaelis-Arbuzov synthesis of this compound.
Experimental Protocol
The following protocol is a generalized procedure based on established Michaelis-Arbuzov reaction conditions.[5] Optimization may be required to achieve maximum yield and purity.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 79-07-2 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 122-52-1 |
3.2. Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: 2-Chloroacetamide (1.0 equivalent) is placed in the reaction flask. Triethyl phosphite (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel. The reaction is typically performed neat or in a high-boiling inert solvent such as toluene or xylene.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 120-160°C.[2] The progress of the reaction can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is typically heated for several hours until the gas evolution ceases.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a viscous oil or a low-melting solid.
Quantitative Data
While specific yield data for the synthesis of this compound via the Michaelis-Arbuzov reaction is not extensively reported in the literature, yields for similar reactions typically range from moderate to high (50-95%), depending on the purity of the reactants and the optimization of reaction conditions.[6]
| Parameter | Value/Range |
| Reactant Molar Ratio | |
| 2-Chloroacetamide | 1.0 eq |
| Triethyl phosphite | 1.1 - 1.5 eq |
| Reaction Temperature | 120 - 160 °C |
| Typical Reaction Time | 2 - 8 hours |
| Expected Yield | 50 - 95% |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
δ ~1.3 ppm (t, 6H): Triplet corresponding to the six methyl protons of the two ethyl groups, coupled to the methylene protons.
-
δ ~3.1 ppm (d, 2H): Doublet corresponding to the two methylene protons adjacent to the phosphorus atom, coupled to the phosphorus atom.
-
δ ~4.1 ppm (quintet, 4H): Quintet (or doublet of quartets) for the four methylene protons of the two ethyl groups, coupled to both the methyl protons and the phosphorus atom.
-
δ ~6.0-7.5 ppm (br s, 2H): Two broad singlets for the two amide protons.
-
-
¹³C NMR:
-
δ ~16 ppm (d): Doublet for the methyl carbons of the ethyl groups, showing coupling to phosphorus.
-
δ ~35 ppm (d): Doublet for the methylene carbon bonded to phosphorus, with a large C-P coupling constant.
-
δ ~62 ppm (d): Doublet for the methylene carbons of the ethyl groups, showing coupling to phosphorus.
-
δ ~168 ppm (d): Doublet for the carbonyl carbon of the amide, showing a smaller C-P coupling.
-
-
³¹P NMR:
-
A single peak is expected in the range of δ 20-30 ppm , characteristic of an alkyl phosphonate.
-
5.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 and ~3200 | N-H stretching of the primary amide |
| ~1670 | C=O stretching of the amide (Amide I band) |
| ~1600 | N-H bending of the amide (Amide II band) |
| ~1250 | P=O stretching of the phosphonate |
| ~1020 | P-O-C stretching |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.
Figure 2: Workflow for the synthesis and characterization of the target compound.
Conclusion
The Michaelis-Arbuzov reaction stands as a reliable and efficient method for the synthesis of this compound. This technical guide provides a foundational protocol and expected analytical data to aid researchers in the preparation and characterization of this valuable compound. While the provided protocol is based on well-established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research applications.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
The Michaelis-Arbuzov Reaction: A Comprehensive Technical Guide to Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, provides a robust and versatile method for the formation of the carbon-phosphorus (C-P) bond, a critical linkage in a myriad of biologically active compounds and synthetic intermediates. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become indispensable in the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, including its mechanism, scope, and detailed experimental protocols, with a focus on its application in the synthesis of phosphonates for drug discovery and development.
Core Reaction Mechanism
The classical Michaelis-Arbuzov reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[1][2] The reaction proceeds through a two-step sequence:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This SN2 displacement of the halide results in the formation of a trialkoxyphosphonium salt intermediate.[3][4]
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy carbon centers of the phosphonium salt in a second SN2 reaction. This step results in the formation of the thermodynamically stable pentavalent phosphonate ester and a new alkyl halide as a byproduct.[4][5]
The overall reaction transforms a trivalent phosphorus ester into a pentavalent phosphorus species.[1]
Scope and Limitations
The versatility of the Michaelis-Arbuzov reaction is a key factor in its widespread use. However, its success is contingent on the nature of the reactants.
The Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[6] Primary and benzylic halides are ideal substrates and generally provide good yields. Secondary alkyl halides are less reactive and may lead to elimination byproducts. Tertiary, aryl, and vinyl halides are typically unreactive under classical conditions.[1]
The Phosphorus Reactant: Trialkyl phosphites are the most common phosphorus-containing reactants. The nucleophilicity of the phosphite, and thus the reaction rate, is enhanced by electron-donating groups on the alkyl or aryl substituents. Conversely, electron-withdrawing groups decrease the reaction rate.[4]
A significant side reaction is the Perkow reaction , which can occur with α-halo ketones, leading to the formation of a vinyl phosphate instead of the desired β-keto phosphonate. Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[1]
Variations of the Michaelis-Arbuzov Reaction
To overcome some of the limitations of the classical reaction, several variations have been developed.
Lewis Acid Catalysis: The use of Lewis acids, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can significantly accelerate the reaction, often allowing it to proceed at room temperature with improved yields.[6][7] This modification is particularly beneficial for less reactive alkyl halides.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining good to excellent yields.[8] This high-efficiency method is increasingly popular in high-throughput synthesis and drug discovery.
Quantitative Data
The following tables summarize quantitative data for the synthesis of various phosphonates under different reaction conditions.
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 150-160 | 2-4 | ~85 |
| 2 | ZnBr₂ (20) | CH₂Cl₂ | Room Temp | 1 | 92 |
| 3 | InBr₃ (10) | CH₂Cl₂ | Room Temp | 1 | 93 |
| 4 | LaCl₃ (10) | Neat | 100 | 2 | 81.5 |
Table 2: Synthesis of Various Phosphonates via the Michaelis-Arbuzov Reaction
| Alkyl Halide | Phosphite | Conditions | Product | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | Neat, 150-160 °C, 2-4 h | Diethyl benzylphosphonate | ~85 | [1] |
| 4-Nitrobenzyl bromide | Triethyl phosphite | Neat, 120 °C, 2 h | Diethyl (4-nitrobenzyl)phosphonate | 95 | [2] |
| 4-Nitrobenzyl bromide | Triethyl phosphite | Microwave, 150 W, 10 min | Diethyl (4-nitrobenzyl)phosphonate | 92 | [2] |
| 1,4-Dibromobutane | Triethyl phosphite | Neat, 140 °C, 4 h | Diethyl (4-bromobutyl)phosphonate | 75 | [9] |
| 2,6-Dichlorobenzyl chloride | Triethyl phosphite | Toluene, reflux, 3 h | Diethyl (2,6-dichlorobenzyl)phosphonate | 88 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate[1]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate[1]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).
-
Add triethyl phosphite (1.2 mmol) to the solution.
-
Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.
Protocol 3: Synthesis of Diethyl (4-bromobutyl)phosphonate[9]
Materials:
-
1,4-dibromobutane (large excess)
-
Triethyl phosphite
Procedure:
-
Set up a two-necked round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the flask with a significant excess of 1,4-dibromobutane.
-
Heat the 1,4-dibromobutane to 140 °C with vigorous stirring.
-
Add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.
-
Maintain the reaction at reflux for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess 1,4-dibromobutane via rotary evaporation.
-
Purify the crude product by vacuum fractional distillation.
Characterization Data
The synthesized phosphonates are typically characterized by spectroscopic methods.
-
³¹P NMR: The phosphorus nucleus provides a distinct signal, with chemical shifts for phosphonates typically appearing in the range of δ 19-28 ppm.
-
¹H NMR: The spectrum will show characteristic signals for the protons on the alkyl groups attached to the phosphorus and the ester moieties. Protons on the carbon adjacent to the phosphorus will appear as a doublet due to coupling with the phosphorus atom (J-P-H coupling).[3]
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms will show coupling to the phosphorus atom.
-
IR Spectroscopy: A strong absorption band in the region of 1210-1285 cm⁻¹ is characteristic of the P=O stretching vibration.
Conclusion
The Michaelis-Arbuzov reaction remains a highly relevant and powerful tool for the synthesis of phosphonates, which are crucial scaffolds in medicinal chemistry and drug development. Its reliability, versatility, and the development of milder and more efficient variations ensure its continued importance in modern organic synthesis. By understanding the core mechanism, scope, and experimental nuances, researchers can effectively leverage this reaction to construct complex molecules with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Kabachnik-Fields Reaction: A Comprehensive Technical Guide to α-Aminophosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. This reaction involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[1][2][3][4] α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[2][5] This structural variation allows them to act as potent enzyme inhibitors, with applications as anticancer agents, antibiotics, and herbicides.[5][6][7][8]
This technical guide provides an in-depth overview of the Kabachnik-Fields reaction, including its mechanism, experimental protocols, and a summary of quantitative data for various catalytic systems.
Core Concepts and Reaction Mechanism
The Kabachnik-Fields reaction provides a direct and efficient route to α-aminophosphonates, which are valuable scaffolds in drug discovery.[4] The reaction mechanism is dependent on the nature of the reactants, but two primary pathways are generally proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[1][3][5][9]
-
Imine Pathway: In this pathway, the amine and the carbonyl compound first react to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine to yield the final α-aminophosphonate product.[3][5][10] This route is considered the more common pathway.[5]
-
α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound and the dialkyl phosphite can first react to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate.[3][5][9][10]
Recent studies, including kinetic and computational analyses, often support the imine pathway as the predominant mechanism under many conditions.[1][3][11]
Caption: Proposed mechanisms for the Kabachnik-Fields reaction.
Quantitative Data Summary
The efficiency of the Kabachnik-Fields reaction can be significantly influenced by the choice of catalyst and reaction conditions. A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to promote this transformation.[1][12] The following tables summarize quantitative data for the synthesis of α-aminophosphonates using various catalytic systems.
Table 1: Lewis Acid Catalyzed Kabachnik-Fields Reaction
| Catalyst | Amine | Carbonyl | Phosphite | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Mg(ClO₄)₂ | Aniline | Benzaldehyde | Diethyl phosphite | Acetonitrile | RT | 30-45 | 82-94 | [1] |
| InCl₃ | Aniline | Benzaldehyde | Diethyl phosphite | Neat (ultrasound) | RT | 10-15 | 90-98 | [4] |
| ZnCl₂/PPh₃ | Quinazolinone-based hydrazides | Aromatic aldehydes | Diphenyl phosphite | Dichloromethane | RT | - | Good | [12] |
| NiCl₂ | Aniline derivatives | Substituted benzaldehydes | Diethyl phosphite | Reflux | 82 | - | Good | [12] |
| NbCl₅ | Aniline derivatives | Substituted benzaldehydes | Diethyl phosphite | Reflux | 82 | - | Good | [12] |
Table 2: Solvent-Free and Catalyst-Free Kabachnik-Fields Reaction
| Amine | Carbonyl | Phosphite | Conditions | Time (h) | Yield (%) | Reference |
| Furfurylamine | Aromatic aldehydes | Dialkyl phosphites | MW, I₂/Silica gel | - | - | [12] |
| Various amines | Sterically demanding aryl aldehydes | Dialkyl phosphites | MW, catalyst-free | - | Variable | [12] |
| Various amines | 6-methyl-2H-pyran-2-one based aldehydes | Dialkyl phosphites/Diphenylphosphine oxide | MW, catalyst-free | - | - | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. Below are representative protocols for both conventional and microwave-assisted methods.
Protocol 1: General Procedure for Lewis Acid Catalyzed Synthesis
This protocol is a generalized procedure based on common Lewis acid-catalyzed Kabachnik-Fields reactions.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Lewis Acid Catalyst (e.g., Mg(ClO₄)₂, InCl₃, 5-10 mol%)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
To a stirred solution of the carbonyl compound (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5-10 mL) at room temperature, add the Lewis acid catalyst (5-10 mol%).
-
Stir the mixture for 5-10 minutes.
-
Add the dialkyl phosphite (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-aminophosphonate.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
Microwave-assisted synthesis often provides a more environmentally friendly and efficient alternative to conventional heating.[9][11][12]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
Procedure:
-
In a microwave-safe reaction vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time. Monitor the reaction progress by TLC after cooling.
-
After completion, cool the reaction vial to room temperature.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure α-aminophosphonate.
Caption: General experimental workflow for the Kabachnik-Fields reaction.
Applications in Drug Development
α-Aminophosphonates are recognized as important pharmacophores due to their structural similarity to α-amino acids.[6] This allows them to act as mimics and inhibitors of enzymes involved in various disease pathways. Their biological activities are diverse and include:
-
Anticancer agents: Certain α-aminophosphonates have demonstrated significant antitumor activity.[6][7][8][13]
-
Antibiotics: They have been investigated as novel antibacterial and antifungal agents.[6][7]
-
Antiviral agents: Some derivatives have shown promising activity against viruses, including HIV and tobacco mosaic virus.[6][8]
-
Herbicides: Their ability to inhibit plant enzymes makes them effective herbicides.[5][7]
The versatility of the Kabachnik-Fields reaction allows for the generation of large libraries of α-aminophosphonate derivatives for high-throughput screening in drug discovery programs.[5] The development of enantioselective methods for this reaction is also a key area of research, as the stereochemistry of these molecules is often critical for their biological activity.[10][14]
Conclusion
The Kabachnik-Fields reaction remains a cornerstone of organophosphorus chemistry, providing a straightforward and adaptable method for the synthesis of biologically relevant α-aminophosphonates. The continuous development of new catalysts, reaction conditions, and asymmetric variants ensures its ongoing importance in academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of the reaction's core principles, practical experimental guidance, and a summary of its utility, aiming to be a valuable resource for professionals in the field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kabachnik-Fields Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
Diethyl (2-amino-2-oxoethyl)phosphonate: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (2-amino-2-oxoethyl)phosphonate, also known as diethyl carbamoylmethylphosphonate, is a valuable synthetic intermediate, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated amides. These unsaturated amides are important structural motifs in a variety of biologically active molecules, making this phosphonate a key building block in medicinal chemistry and drug development. This guide provides an in-depth overview of its synthesis, properties, and applications, including detailed experimental protocols and workflow diagrams to facilitate its use in a research setting.
Chemical Properties and Data
This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5464-68-6 | |
| Molecular Formula | C₆H₁₄NO₄P | |
| Molecular Weight | 195.15 g/mol | |
| IUPAC Name | 2-diethoxyphosphorylacetamide | |
| Synonyms | Diethyl carbamoylmethylphosphonate, 2-diethoxyphosphorylacetamide | |
| Appearance | White solid | |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not available, likely decomposes | |
| Solubility | Soluble in water and most organic solvents | |
| pKa | Estimated to be around 18-20 for the α-proton |
Spectroscopic Data:
While a comprehensive public database of spectra for this specific compound is limited, typical spectroscopic features would include:
-
¹H NMR: Resonances for the ethoxy groups (triplet and quartet), a doublet for the P-CH₂ protons, and broad signals for the -NH₂ protons.
-
¹³C NMR: Signals corresponding to the ethoxy carbons, the P-CH₂ carbon (coupled to phosphorus), and the carbonyl carbon.
-
³¹P NMR: A single resonance characteristic of a phosphonate ester.
-
IR Spectroscopy: Strong absorption bands for the C=O (amide I), N-H stretching, P=O, and P-O-C bonds.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2-chloroacetamide. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.
Michaelis-Arbuzov Reaction Workflow
Caption: Synthesis of the target compound via the Arbuzov reaction.
Experimental Protocol: Synthesis via Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
2-Chloroacetamide
-
High-boiling point, inert solvent (e.g., toluene or xylene)
-
Reaction flask with a reflux condenser and a distillation head
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add 2-chloroacetamide (1.0 equivalent).
-
Add triethyl phosphite (1.1 to 1.5 equivalents).
-
Heat the reaction mixture gently under a nitrogen atmosphere. The reaction is typically performed at elevated temperatures, often in the range of 120-160°C.
-
The progress of the reaction can be monitored by observing the distillation of the ethyl chloride byproduct.
-
After the evolution of ethyl chloride ceases, continue heating for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Note: The Arbuzov reaction is an exothermic process, and appropriate temperature control is necessary, especially for large-scale reactions.
Application as a Synthetic Intermediate: The Horner-Wadsworth-Emmons Reaction
The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated amides. The phosphonate-stabilized carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, offering several advantages, including the ability to react with a wider range of aldehydes and ketones and the facile removal of the water-soluble phosphate byproduct. The HWE reaction generally favors the formation of the (E)-alkene.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Stepwise mechanism of the HWE reaction.
Experimental Protocol: Synthesis of (E)-Cinnamamide
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate, DBU)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which time the solution should become clear.
-
Cool the reaction mixture back to 0°C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (E)-cinnamamide.
Scope and Applications in Drug Development
The HWE reaction using this compound is a powerful tool for the synthesis of a wide range of α,β-unsaturated amides. Both aromatic and aliphatic aldehydes are suitable substrates, generally providing good to excellent yields of the corresponding (E)-isomers.
The α,β-unsaturated amide moiety is a common feature in many pharmacologically active compounds. Phosphonates, in general, are recognized for their role in medicinal chemistry as mimics of phosphates or carboxylates and as transition state analogs for enzyme inhibitors. The products derived from this compound can serve as precursors to more complex molecules with potential applications as:
-
Enzyme inhibitors: The unsaturated amide can be a key pharmacophore for binding to enzyme active sites.
-
Anticancer agents: Some α,β-unsaturated carbonyl compounds exhibit cytotoxic activity.
-
Antiviral and antibacterial agents: This structural motif is present in a number of natural and synthetic antimicrobial compounds.
While specific examples of blockbuster drugs synthesized directly using this reagent are not prominently featured in publicly accessible literature, its utility in creating libraries of compounds for screening and in the synthesis of complex intermediates is well-established within the drug discovery process.
Safety and Handling
Hazard Identification:
-
Causes serious eye irritation.
-
May cause skin and respiratory tract irritation.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use in a well-ventilated area or a fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable reagent for synthetic organic chemists, particularly those in the field of drug discovery and development. Its straightforward synthesis via the Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an attractive choice for the stereoselective synthesis of α,β-unsaturated amides. The protocols and data presented in this guide are intended to provide a solid foundation for
The Pivotal Role of Organophosphorus Compounds in Medicinal Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, have carved a significant niche in medicinal chemistry, transitioning from their initial applications in agriculture and warfare to becoming indispensable scaffolds in modern drug discovery. Their unique chemical properties, including their ability to mimic natural phosphates and interact with key biological targets, have led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted role of organophosphorus compounds in medicinal chemistry, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies underpinning their development.
Core Principles and Mechanisms of Action
The biological activity of many organophosphorus compounds stems from their ability to act as mimics of natural phosphates, enabling them to interact with enzymes and receptors that recognize phosphate-containing substrates.[1][2] This mimicry is often central to their therapeutic effect.
One of the most well-characterized mechanisms of action is the inhibition of esterase enzymes, particularly acetylcholinesterase (AChE).[3][4][5] Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and resulting in cholinergic crisis.[5][6] This mechanism is the basis for the toxicity of many organophosphate pesticides and nerve agents but has also been harnessed for therapeutic purposes.[4][5]
Beyond AChE inhibition, organophosphorus compounds exhibit a range of other mechanisms. Bisphosphonates, for instance, are pyrophosphate analogs that target bone metabolism, primarily by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to apoptosis and reduced bone resorption.[7] Phosphonate-containing antiviral drugs often act as chain terminators during viral DNA or RNA synthesis by mimicking deoxynucleoside triphosphates.[7]
Therapeutic Applications
The versatility of organophosphorus chemistry has given rise to drugs across various therapeutic areas.
Antiviral Agents
Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy.[1] Compounds like Tenofovir, Adefovir, and Cidofovir are effective against HIV and hepatitis B virus by targeting the viral reverse transcriptase or DNA polymerase.[7][8] Remdesivir, a phosphoramidate prodrug, has also been investigated for the treatment of COVID-19.[7] The phosphonate group in these molecules is crucial for their activity, providing a stable, non-hydrolyzable mimic of the phosphate group in natural nucleotides.[1]
Anticancer Agents
The development of organophosphorus compounds as anticancer agents is an active area of research.[9] Their mechanisms of action in oncology are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival. Some compounds are designed to selectively target cancer cells, minimizing toxicity to healthy tissues.[9] Bisphosphonates, in addition to their role in bone diseases, have shown potential in cancer therapy by inhibiting tumor growth and metastasis.
Treatment of Bone Diseases
Bisphosphonates are the primary class of drugs used to treat bone disorders such as osteoporosis and Paget's disease.[7] By adsorbing to hydroxyapatite in the bone matrix, they are taken up by osteoclasts, where they disrupt cellular processes and induce apoptosis, thereby reducing bone breakdown.[7] Nitrogen-containing bisphosphonates, such as Zoledronic acid and Alendronate, are particularly potent inhibitors of FPPS.[7]
Enzyme Inhibitors
The ability of organophosphorus compounds to inhibit a wide range of enzymes extends beyond acetylcholinesterase. They have been developed as inhibitors of proteases, kinases, and other enzymes implicated in various diseases.[10] This inhibitory activity is often achieved by designing molecules that mimic the transition state of the enzymatic reaction.
Prodrug Strategies
A significant challenge in the development of organophosphorus drugs is their often-poor oral bioavailability and cell permeability due to the negatively charged phosphonate or phosphate groups at physiological pH.[11] To overcome this, various prodrug strategies have been developed. These strategies involve masking the charged group with lipophilic moieties that can be cleaved in vivo to release the active drug.[11][12] Common prodrug approaches include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and phosphoramidate modifications.[1][13] These prodrugs can enhance oral absorption, improve tissue targeting, and increase the therapeutic index of the parent compound.[11]
Quantitative Data on Organophosphorus Compounds
The following tables summarize key quantitative data for representative organophosphorus compounds, providing a comparative overview of their activity and toxicity.
| Compound | Class | Target | IC50 / EC50 | Application | Reference |
| Tenofovir | Acyclic Nucleoside Phosphonate | HIV Reverse Transcriptase | ~0.01 µM (EC50) | Antiviral (HIV) | [7] |
| Adefovir | Acyclic Nucleoside Phosphonate | HBV DNA Polymerase | ~0.1 µM (EC50) | Antiviral (Hepatitis B) | [7] |
| Cidofovir | Acyclic Nucleoside Phosphonate | CMV DNA Polymerase | ~0.7 µM (EC50) | Antiviral (CMV) | [7] |
| Zoledronic Acid | Nitrogen-containing Bisphosphonate | Farnesyl Pyrophosphate Synthase | ~10 nM (IC50) | Bone Diseases | [8] |
| Alendronate | Nitrogen-containing Bisphosphonate | Farnesyl Pyrophosphate Synthase | ~50 nM (IC50) | Bone Diseases | [8] |
| Sarin | Nerve Agent | Acetylcholinesterase | High Potency | Chemical Warfare | [4] |
| Malathion | Insecticide | Acetylcholinesterase | Moderate Potency | Agriculture | [5] |
| Compound | Route of Exposure | LD50 (rat, oral) | Toxicity Class | Reference |
| Sarin | Oral, Inhalation, Dermal | ~17 µg/kg | Extremely Toxic | [14] |
| Parathion | Oral | 3.6-13 mg/kg | Highly Toxic | [14] |
| Malathion | Oral | 885-2800 mg/kg | Moderately Toxic | [14] |
| Chlorpyrifos | Oral | 96-270 mg/kg | Moderately Toxic | [14] |
Key Experimental Protocols
The development of organophosphorus drugs relies on a suite of well-defined experimental protocols for their synthesis and biological evaluation.
Synthesis of Acyclic Nucleoside Phosphonates (General Protocol)
A common synthetic route for acyclic nucleoside phosphonates involves the coupling of a protected nucleobase with a suitable acyclic side chain containing a phosphonate moiety.
Materials:
-
Protected nucleobase (e.g., N-benzoyladenine)
-
Acyclic phosphonate side chain precursor (e.g., diethyl (2-tosyloxyethyl)phosphonate)
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide)
-
Deprotection reagents (e.g., trimethylsilyl bromide)
Procedure:
-
Dissolve the protected nucleobase in the anhydrous solvent.
-
Add the strong base portion-wise at 0°C to deprotonate the nucleobase.
-
Add the acyclic phosphonate side chain precursor and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the coupled product by column chromatography.
-
Deprotect the phosphonate esters and the nucleobase using appropriate deprotection reagents.
-
Purify the final acyclic nucleoside phosphonate by ion-exchange chromatography or crystallization.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the potency of acetylcholinesterase inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (organophosphorus inhibitor)
Procedure:
-
Prepare a solution of the AChE enzyme in phosphate buffer.
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound solution.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of ATCI and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the action of organophosphorus compounds is crucial for understanding their therapeutic effects.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.
Caption: General workflow for the intracellular activation of an organophosphorus prodrug.
Conclusion
Organophosphorus compounds represent a versatile and powerful class of molecules in the medicinal chemist's toolkit.[15] Their ability to interact with a wide range of biological targets, coupled with the development of sophisticated prodrug strategies, has led to the successful development of numerous life-saving therapies.[10] Continued research into the synthesis, mechanisms of action, and therapeutic applications of novel organophosphorus compounds holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.[9] The intricate understanding of their structure-activity relationships and metabolic pathways will be crucial for designing the next generation of safer and more effective organophosphorus-based drugs.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epa.gov [epa.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
The Core Biological Activities of Phosphonate Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Phosphonate derivatives, characterized by a chemically stable carbon-phosphorus (C-P) bond, represent a versatile class of compounds with a broad spectrum of biological activities. Their structural analogy to natural phosphates and carboxylates, combined with their resistance to enzymatic hydrolysis, makes them potent modulators of various physiological and pathological processes.[1][2][3][4] This in-depth technical guide explores the core biological activities of phosphonate derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Phosphonates function as isosteric and isopolar mimics of phosphate groups, enabling them to interact with the active sites of enzymes that process phosphate-containing substrates.[5] This mimicry, coupled with the stability of the C-P bond, often leads to potent and selective enzyme inhibition, forming the basis for their diverse pharmacological effects.[1][6] Key areas where phosphonate derivatives have shown significant promise include antiviral therapy, cancer treatment, bone resorption inhibition, and herbicidal applications.[7][8][9][10]
Antiviral Activity
Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents that act as mimics of nucleoside monophosphates.[7] Unlike natural nucleosides, ANPs do not require the initial, often rate-limiting, phosphorylation step by viral or cellular kinases to become active.[2] Their chemical stability also prevents degradation by phosphodiesterases.[11]
Mechanism of Action: ANPs are metabolically converted to their diphosphate analogues within the cell. These active metabolites then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral DNA polymerases. The incorporation of the ANP analogue leads to chain termination, thus halting viral replication.[7]
Key Compounds and Efficacy:
| Compound | Virus | Assay | Cell Line | IC50 / EC50 | Citation |
| Tenofovir | HIV-1 | Reverse Transcriptase Assay | - | 0.3 µM (Ki) | [7] |
| Adefovir | HBV | Viral DNA Reduction | HepG2 | 0.1 µM | [7] |
| Cidofovir | HCMV | Plaque Reduction Assay | HEL | 0.5 µg/mL | [12] |
| (S)-HPMPA | Vaccinia Virus | Cytopathic Effect (CPE) Assay | HEL | 0.2 µg/mL | [12] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Seeding: Seed host cells (e.g., HEL cells) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the phosphonate derivative in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
CPE Evaluation: Observe the cells daily for the appearance of CPE. After the incubation period (when the virus control shows complete CPE), stain the cells with a vital stain such as crystal violet.
-
Quantification: Elute the stain from the viable, stained cells and measure the absorbance at a specific wavelength (e.g., 570 nm). The EC50 value is the concentration of the compound that protects 50% of the cells from viral-induced death.
Anticancer Activity
Phosphonate derivatives, particularly bisphosphonates, have demonstrated direct and indirect antitumor effects.[6][8] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of tumor cell adhesion and invasion, and anti-angiogenic properties.[6]
Mechanism of Action: Nitrogen-containing bisphosphonates (N-BPs) are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8] This pathway is crucial for the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. Disruption of protein prenylation interferes with critical cellular processes such as cell signaling, proliferation, and survival, ultimately leading to apoptosis in cancer cells.
Key Compounds and Efficacy:
| Compound | Cancer Cell Line | Assay | IC50 | Citation |
| Zoledronic Acid | PC-3 (Prostate) | MTT Assay | ~40 µM | [13] |
| Alendronate | MCF-7 (Breast) | Apoptosis Assay | ~50 µM | [6] |
| Risedronate | A549 (Lung) | MTT Assay | ~30 µM | [14] |
| Pamidronate | Myeloma cells | Apoptosis Assay | ~100 µM | [6] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phosphonate derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Bone Resorption Inhibition
Bisphosphonates are the primary class of drugs used to treat diseases characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis and Paget's disease.[9][17][18]
Mechanism of Action: Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone, leading to their accumulation at sites of active bone remodeling.[18] When osteoclasts, the cells responsible for bone resorption, begin to break down the bone matrix, they internalize the bisphosphonates. Inside the osteoclast, N-BPs inhibit FPPS, disrupting the prenylation of small GTPases essential for osteoclast function and survival. This leads to osteoclast apoptosis and a reduction in bone resorption.[17][18] Non-nitrogenous bisphosphonates are metabolized into cytotoxic ATP analogs.[19]
Key Compounds and Potency:
The relative potency of bisphosphonates is often compared in vivo using models of hypercalcemia or bone loss.
| Compound | Relative Potency (vs. Etidronate=1) |
| Etidronate | 1 |
| Pamidronate | 100 |
| Alendronate | 1,000 |
| Risedronate | 5,000 |
| Zoledronic Acid | 10,000 |
Experimental Protocol: In Vitro Osteoclast Resorption Pit Assay
This assay measures the ability of osteoclasts to resorb bone in the presence of an inhibitor.
-
Osteoclast Isolation: Isolate osteoclasts from the long bones of neonatal rats or rabbits.
-
Cell Culture: Culture the isolated osteoclasts on slices of bone or dentine in the presence of various concentrations of the bisphosphonate.
-
Incubation: Incubate the cultures for 24-48 hours to allow for bone resorption.
-
Pit Visualization: Remove the osteoclasts from the bone/dentine slices and stain the slices (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification: Analyze the number and area of the resorption pits using light microscopy and image analysis software. A reduction in the resorbed area indicates inhibition of osteoclast activity.
Herbicidal Activity
Certain phosphonate derivatives, most notably glyphosate, are potent broad-spectrum herbicides.[10][20]
Mechanism of Action: Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[10] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals. Inhibition of EPSPS leads to a deficiency in these essential amino acids, ultimately causing plant death.[10][20]
Key Compounds and Efficacy:
Herbicidal efficacy is typically measured by the concentration required to cause a certain level of growth inhibition (e.g., GR50) or mortality in target plant species.
| Compound | Target Plant | Efficacy Measurement | Value | Citation |
| Glyphosate | Various weeds | GR50 | Varies by species | [10] |
| Glufosinate | Various weeds | GR50 | Varies by species | [20] |
| α-amino phosphonates (Uracil derivatives) | Amaranthus retroflexus | % Inhibition (1000 g/ha) | 100% | [21] |
Experimental Protocol: Whole Plant Herbicidal Assay
-
Plant Growth: Grow target weed species in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).
-
Compound Application: Prepare different concentrations of the phosphonate herbicide in a suitable carrier (e.g., water with a surfactant). Apply the solutions to the foliage of the plants using a sprayer.
-
Evaluation: Maintain the treated plants in the greenhouse for a period of 1-3 weeks.
-
Data Collection: Assess the herbicidal effect by visual scoring of plant injury (e.g., on a scale of 0-100%, where 100% is complete plant death) or by measuring the reduction in plant biomass (fresh or dry weight) compared to untreated control plants.
Phosphonate derivatives are a cornerstone of modern medicinal and agricultural chemistry. Their unique physicochemical properties allow for the rational design of potent and selective inhibitors of key enzymes involved in a wide array of biological processes. The diverse activities of these compounds, from combating viral infections and cancer to managing bone diseases and controlling weeds, underscore their immense therapeutic and commercial value. Further research into novel phosphonate structures and their mechanisms of action continues to be a promising avenue for the development of new and improved therapeutic and agricultural agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay [protocols.io]
- 10. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
- 11. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Quantification of phosphonate drugs by <sup>1</sup>H-<sup>31</sup>P HSQC shows that rats are better models of primate d… [ouci.dntb.gov.ua]
- 15. benchchem.com [benchchem.com]
- 16. researchhub.com [researchhub.com]
- 17. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bisphosphonate-Related Jaw Osteonecrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and herbicidal activity evaluation of novel α-amino phosphonate derivatives containing a uracil moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Data of Diethyl (2-amino-2-oxoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Diethyl (2-amino-2-oxoethyl)phosphonate, a compound of interest in various chemical and pharmaceutical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Core Spectral Data
The following sections summarize the key spectral data for this compound (CAS No: 5464-68-6), also known as diethyl carbamoylmethylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 3: ³¹P NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results | P=O |
Note: While the existence of ¹³C and ³¹P NMR spectra is documented, specific chemical shifts and coupling constants were not available in the public domain search results. Researchers are encouraged to acquire this data experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, phosphonate, and alkyl groups.
Table 4: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 5: Mass Spectrometry Data for this compound
| m/z | Fragmentation Assignment |
| 195.07 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available in search results |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for researchers to obtain and verify the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use an external standard, such as 85% H₃PO₄, for chemical shift referencing (0.0 ppm).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.
Caption: Workflow for the synthesis and spectral characterization of a chemical compound.
Caption: Logical relationships in NMR-based structural elucidation.
Diethyl (2-amino-2-oxoethyl)phosphonate: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of Diethyl (2-amino-2-oxoethyl)phosphonate, a key reagent in organic synthesis. This document consolidates available data on its physicochemical properties, reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction, and its stability profile concerning hydrolysis and thermal degradation. Detailed experimental protocols and safety information are also provided to support its application in research and development.
Physicochemical Properties
This compound is an organophosphorus compound featuring a phosphonate group attached to an acetamide moiety. Its structure lends itself to a range of chemical transformations, making it a valuable building block in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 5464-68-6 | |
| Molecular Formula | C₆H₁₄NO₄P | [1] |
| Molecular Weight | 195.15 g/mol | [1] |
| Predicted pKa | 15.46 ± 0.40 | |
| Appearance | Off-white to light brown crystalline solid | [2] |
| GHS Classification | Warning: Causes serious eye irritation (H319) | [1] |
Reactivity Profile
The reactivity of this compound is primarily centered around the acidity of the α-carbon to the phosphonate group. Deprotonation of this carbon generates a highly nucleophilic carbanion, which is the key reactive species in the widely utilized Horner-Wadsworth-Emmons (HWE) reaction.
Acidity and Nucleophilicity
The methylene protons (CH₂) adjacent to the phosphonate and carbonyl groups are acidic due to the electron-withdrawing nature of these functionalities. The predicted pKa of 15.46 indicates that a sufficiently strong base is required for deprotonation. The resulting phosphonate-stabilized carbanion is a potent nucleophile, more so than the corresponding ylides used in the Wittig reaction, yet it is less basic. This favorable reactivity profile allows it to react efficiently with a variety of electrophiles, most notably aldehydes and ketones.
The Horner-Wadsworth-Emmons (HWE) Reaction
A primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated amides. This reaction offers excellent stereocontrol, typically yielding the (E)-isomer as the major product.
The general mechanism involves the deprotonation of the phosphonate, followed by nucleophilic attack of the resulting carbanion on an aldehyde or ketone. This forms an intermediate oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate byproduct that is easily removed during workup.
Stability Profile
While generally stable under standard storage conditions, this compound is susceptible to degradation through hydrolysis and at elevated temperatures.
Hydrolytic Stability
Phosphonate esters can undergo hydrolysis under both acidic and basic conditions. The reaction proceeds in a stepwise manner, with the cleavage of the first ethyl ester group being followed by the cleavage of the second. Acid-catalyzed hydrolysis is a common method for the preparation of phosphonic acids from their corresponding esters.
Thermal Stability
Organophosphorus compounds, including phosphonates, undergo thermal degradation at elevated temperatures. The typical decomposition pathway involves the elimination of a phosphorus acid. For diethyl phosphonates, this would likely involve the loss of ethene to form the corresponding phosphonic acid, which can then undergo further decomposition. While specific thermogravimetric analysis (TGA) data for this compound is not available, the onset of decomposition for similar organophosphorus esters can range from 200 to 400 °C.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.
-
Procedure: To neat triethyl phosphite (3 equivalents), 2-chloroacetamide (1 equivalent) is added. The resulting mixture is heated to reflux at 110 °C for 16 hours. The clear, pale yellow solution is then cooled to room temperature and further cooled to -20 °C. The resulting solid is filtered and washed with a cold solvent to yield the product.
Horner-Wadsworth-Emmons Reaction with an Aldehyde
This protocol is a general procedure for the synthesis of an (E)-α,β-unsaturated amide.
-
Materials:
-
This compound (1.5 equivalents)
-
Lithium chloride (LiCl) (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)
-
Aldehyde (1 equivalent)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous chloroform (CHCl₃)
-
-
Procedure:
-
A suspension of LiCl in dry MeCN is prepared in a round-bottom flask under an inert atmosphere.
-
DBU and this compound are added sequentially to the suspension.
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of the aldehyde in dry CHCl₃ is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The organic solvents are removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
-
Safety and Handling
-
GHS Hazard Statement: H319: Causes serious eye irritation.[1]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
-
As with all organophosphorus compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. A full Safety Data Sheet (SDS) from the manufacturer should be consulted for comprehensive safety information.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, primarily utilized for the stereoselective formation of (E)-α,β-unsaturated amides via the Horner-Wadsworth-Emmons reaction. Its reactivity is governed by the acidity of the α-protons, leading to the formation of a potent nucleophilic carbanion. While the compound is generally stable, it is susceptible to hydrolysis and thermal degradation. The information presented in this guide, including its physicochemical properties, reactivity profile, stability considerations, and detailed experimental protocols, provides a solid foundation for its safe and effective use in research and development. Further studies to quantify the kinetics of its hydrolysis and thermal decomposition would be beneficial for a more complete understanding of its stability.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl (2-amino-2-oxoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. This application note focuses on the use of Diethyl (2-amino-2-oxoethyl)phosphonate in the HWE reaction to synthesize α,β-unsaturated acrylamides. These products are of significant interest in medicinal chemistry and drug development due to their nature as Michael acceptors, which can covalently bind to biological targets, offering potential for potent and selective inhibitors. The acrylamide moiety has been successfully incorporated into approved drugs, demonstrating its utility in improving drug-like properties.[1]
The α,β-unsaturated acrylamide scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and other targeted covalent inhibitors. The ability to efficiently synthesize these compounds with high stereoselectivity is therefore of great importance. The HWE reaction, known for its reliability and the facile removal of its water-soluble phosphate byproduct, presents a practical and efficient method for this purpose.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The reaction typically proceeds via the following steps:
-
Deprotonation: A base abstracts the acidic α-proton from this compound to generate a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the desired α,β-unsaturated acrylamide and a water-soluble diethyl phosphate salt, which can be easily removed during aqueous workup.
The HWE reaction generally favors the formation of the (E)-isomer, providing excellent stereocontrol.
Applications in Drug Development
The α,β-unsaturated acrylamide moiety is a "warhead" that can form a covalent bond with nucleophilic residues, most commonly cysteine, on a target protein via a Michael addition reaction.[2][3] This irreversible or slowly reversible binding can lead to prolonged target engagement and enhanced potency, which are desirable attributes in drug candidates.
Key Therapeutic Areas:
-
Oncology: Many kinase inhibitors utilize an acrylamide group to covalently target a cysteine residue in the active site of kinases like EGFR, BTK, and FGFR.[1][3]
-
Neurodegenerative Diseases: While acrylamide itself is a known neurotoxin, the targeted delivery of the acrylamide functional group in a drug molecule can be harnessed for therapeutic benefit. The neurotoxicity of acrylamide is linked to its ability to form adducts with critical neuronal proteins.[2][4][5] Understanding these mechanisms is crucial for designing safe and effective drugs.
-
Inflammatory Diseases: The ability of α,β-unsaturated carbonyls to react with cysteine residues can modulate inflammatory signaling pathways. For instance, they can impact the NF-κB signaling pathway, which is a key regulator of inflammation.[6]
Experimental Protocols
The following protocols are based on established procedures for the HWE reaction for the synthesis of α,β-unsaturated amides.[7]
General Protocol for the Synthesis of (E)-α,β-Unsaturated Acrylamides
This protocol describes the reaction of this compound with an aldehyde to yield the corresponding (E)-α,β-unsaturated acrylamide.
Materials:
-
This compound
-
Aldehyde (various aromatic and aliphatic aldehydes can be used)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.2 equiv.) and LiCl (1.2 equiv.) in anhydrous THF (5 mL per mmol of aldehyde) at room temperature, add the base (1.2 equiv.) and stir the mixture for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF (2 mL per mmol of aldehyde) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated acrylamide.
Data Presentation
The following table summarizes typical reaction conditions and yields for the HWE reaction to synthesize α,β-unsaturated acrylamides, based on analogous reactions.[7]
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | DBU | THF | 25 | 2 | 90 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | DBU | THF | 25 | 2.5 | 88 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | DBU | THF | 25 | 3 | 92 | >95:5 |
| 4 | 2-Naphthaldehyde | DBU | THF | 25 | 2 | 85 | >95:5 |
| 5 | Cinnamaldehyde | DBU | THF | 25 | 4 | 78 | >95:5 |
| 6 | Isobutyraldehyde | DBU | THF | 25 | 5 | 75 | >95:5 |
Visualizations
Experimental Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated acrylamides.
Mechanism of Covalent Inhibition by α,β-Unsaturated Acrylamides
Caption: Michael addition of a cysteine residue to an α,β-unsaturated acrylamide inhibitor.
Potential Signaling Pathway Modulation
Caption: Potential inhibition of the NF-κB signaling pathway by an α,β-unsaturated acrylamide.
References
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acrylamide causes neurotoxicity by inhibiting glycolysis and causing the accumulation of carbonyl compounds in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Amides using Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of α,β-unsaturated amides via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a crucial tool in organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds, yielding predominantly (E)-alkenes. The resulting α,β-unsaturated amides are significant structural motifs in numerous biologically active compounds and are valuable intermediates in drug discovery and development.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[1] A key advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble and easily removed during workup, simplifying product purification.[1] This protocol focuses on the synthesis of α,β-unsaturated amides, which are important pharmacophores found in a variety of therapeutic agents.[2][3] The methodology described herein provides a practical and efficient route to these valuable compounds, often with high yields and excellent stereoselectivity.[2][3][4]
The synthesis involves the deprotonation of a phosphonoacetamide reagent with a suitable base to generate a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde. Subsequent elimination of a phosphate ester yields the desired α,β-unsaturated amide.[2] The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and stereochemical outcome.[2][5]
Reaction Mechanism and Experimental Workflow
The synthesis of α,β-unsaturated amides using phosphonates proceeds through the Horner-Wadsworth-Emmons reaction. The general workflow involves the preparation of a phosphonoacetamide reagent, followed by the HWE reaction with an aldehyde to yield the target α,β-unsaturated amide.
Caption: Horner-Wadsworth-Emmons reaction mechanism for α,β-unsaturated amide synthesis.
Caption: General experimental workflow for the synthesis of α,β-unsaturated amides.
Experimental Protocols
This section provides a detailed protocol for the synthesis of (E)-α,β-unsaturated amides incorporating α-aminophosphonates, adapted from published procedures.[2][3][4]
Materials and Reagents
-
Phosphonoacetamide derivative (e.g., Dimethyl (1-acetamido-2-methylpropyl)phosphonate)
-
Aldehyde (aromatic or aliphatic)
-
Base (e.g., 1,8-Diazabicycloundec-7-ene (DBU), Cesium Carbonate (Cs₂CO₃))
-
Lithium Chloride (LiCl)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for the Horner-Wadsworth-Emmons Reaction
-
To a solution of the phosphonoacetamide (1.0 equiv.) and lithium chloride (1.2 equiv.) in anhydrous THF (5 mL per mmol of phosphonoacetamide) at room temperature is added the base (e.g., DBU, 1.2 equiv.).
-
The reaction mixture is stirred for 10-15 minutes.
-
The aldehyde (1.2 equiv.) is then added, and the reaction is stirred at room temperature for the specified time (see Table 1).
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure α,β-unsaturated amide.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various α,β-unsaturated amides.
Table 1: Optimization of Reaction Conditions for the Synthesis of α,β-Unsaturated Amide 3a [2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Cs₂CO₃ | MeCN | 50 | 12 | 72 | 93:07 |
| 2 | Cs₂CO₃ | MeCN | 80 | 6 | 70 | 92:08 |
| 3 | K₂CO₃ | MeCN | 25 | 24 | 65 | 95:05 |
| 4 | DBU | MeCN | 25 | 12 | 80 | 96:04 |
| 5 | DBU/LiCl | THF | 25 | 6 | 92 | 98:02 |
Reaction of phosphonoacetamide 7a with benzaldehyde.
Table 2: Substrate Scope for the Synthesis of α,β-Unsaturated Amides [2]
| Product | Phosphonoacetamide | Aldehyde | Yield (%) | E:Z Ratio |
| 3b | 7a | 4-Methoxybenzaldehyde | 88 | 98:02 |
| 3c | 7a | 4-Chlorobenzaldehyde | 90 | 98:02 |
| 3d | 7a | 4-Fluorobenzaldehyde | 85 | 97:03 |
| 3j | 7a | Isovaleraldehyde | 75 | 90:10 |
| 3k | 7a | Isobutyraldehyde | 85 | 80:20 |
| 8a | 7b | Benzaldehyde | 85 | 98:02 |
| 8b | 7b | 4-Methoxybenzaldehyde | 82 | 98:02 |
| 8h | 7b | Isobutyraldehyde | 75 | 75:25 |
Reaction conditions: DBU, LiCl, THF, 25 °C.
Conclusion
The Horner-Wadsworth-Emmons reaction using phosphonoacetamides provides an efficient and highly stereoselective method for the synthesis of (E)-α,β-unsaturated amides.[2][3][4] The protocol is amenable to a wide range of aromatic and aliphatic aldehydes, affording the desired products in good to excellent yields.[2] The straightforward procedure and the ease of purification make this a valuable tool for medicinal chemists and researchers in drug development. The resulting α,β-unsaturated amides can serve as key building blocks for the synthesis of more complex and potentially pharmacologically active molecules.[2]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diethyl (2-amino-2-oxoethyl)phosphonate in Peptide Mimic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Diethyl (2-amino-2-oxoethyl)phosphonate in the synthesis of phosphonamidate peptide mimics, a class of molecules with significant potential in drug discovery. Phosphonamidates are excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases.
Introduction to Phosphonamidate Peptide Mimics
Peptide mimics, or peptidomimetics, are compounds designed to replicate the biological activity of peptides while offering improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1] this compound is a versatile building block for creating phosphonamidate peptide mimics, where a phosphonamidate linkage replaces a native peptide bond. This substitution is critical for designing effective enzyme inhibitors, particularly for proteases involved in various disease pathways.
Key Applications
-
Enzyme Inhibitors: Phosphonamidate peptide mimics are widely explored as inhibitors of proteases, including cathepsins and viral proteases like HIV-1 protease.[1][2][3] Their tetrahedral phosphorus center mimics the transition state of peptide hydrolysis, leading to tight binding and potent inhibition.[1]
-
Drug Discovery: The enhanced stability and cell permeability of some phosphonamidate-containing compounds make them attractive candidates for drug development.[3] They have been investigated for applications in antiviral and anti-cancer therapies.[2][4]
Data Presentation: Inhibition of Cathepsin L by Peptidomimetic Aldehydes
The following table summarizes the inhibitory activity (Ki values) of several peptidomimetic aldehydes against human Cathepsin L. These compounds were synthesized to explore their potential as antiviral agents.
| Compound ID | P2-P1 Dipeptide Moiety | Capping Group | Cathepsin L Ki (nM)[4][5] |
| 9a | Leu-Phe | Cinnamoyl | 2.67 |
| 9b | Leu-Phe | 1H-indole-2-carbonyl | 1.76 |
| 9c | Leu-Phe | 3,4-Dimethoxycinnamoyl | 10.3 |
Experimental Protocols
Protocol 1: Synthesis of a β-Substituted Acrylamide Peptide Mimic via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of a β-substituted acrylamide, a type of peptide mimic, using this compound and a peptide aldehyde.[4][5]
Materials:
-
Peptide aldehyde (e.g., N-Cbz-Leu-Phe-al)
-
This compound[4]
-
Lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous chloroform (CHCl₃)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.5 equivalents) and LiCl in a mixture of anhydrous MeCN and CHCl₃, add the peptide aldehyde (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure β-substituted acrylamide peptide mimic.
Protocol 2: Cathepsin L Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (Ki) of synthesized peptide mimics against Cathepsin L.[5]
Materials:
-
Synthesized peptide mimic inhibitor
-
Human Cathepsin L (recombinant)
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the peptide mimic inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a control well with DMSO only (no inhibitor).
-
Add a solution of human Cathepsin L to each well and incubate for 15 minutes at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates).
-
Calculate the initial reaction velocities (v) from the linear portion of the fluorescence curves.
-
Determine the Ki value by nonlinear regression analysis using the appropriate equation for competitive inhibition, plotting reaction velocity against inhibitor concentration.[5]
Visualizations
Caption: Workflow for peptide mimic synthesis and evaluation.
Caption: Protease inhibition by a phosphonamidate peptide mimic.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of peptide analogues containing phosphonamidate methyl ester functionality: HIV-1 proteinase inhibitors possessing unique cell uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Diethyl (2-amino-2-oxoethyl)phosphonate in Olefination Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1][2][3][4] This reaction utilizes stabilized phosphonate carbanions, which offer greater nucleophilicity and less basicity compared to the ylides used in the traditional Wittig reaction.[2] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[5][6][7]
Diethyl (2-amino-2-oxoethyl)phosphonate, also known as 2-diethoxyphosphorylacetamide, is a functionalized phosphonate reagent.[8] The presence of the acetamide group (-CH₂C(=O)NH₂) provides a handle for further synthetic modifications and can influence the electronic properties and reactivity of the phosphonate carbanion. Phosphonate-containing molecules are of significant interest in drug discovery and development, often serving as bioisosteres for phosphates or carboxylates and as components of prodrugs to enhance bioavailability.[9][10][11][12][13][14]
These application notes provide a comprehensive overview of the expected use of this compound in the Horner-Wadsworth-Emmons reaction, including detailed experimental protocols, expected outcomes based on reactions with analogous phosphonates, and visualizations of the reaction mechanism and workflow.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:[1][2][3]
-
Deprotonation: A base is used to abstract the acidic α-proton from the phosphonate, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process, yielding the alkene product and a water-soluble dialkyl phosphate byproduct.
The stereochemical outcome, which predominantly favors the formation of the (E)-alkene, is governed by thermodynamic control, where the transition state leading to the trans-alkene is lower in energy.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Expected Performance and Data
While specific quantitative data for olefination reactions using this compound is not extensively reported in the literature, performance can be extrapolated from data on similar phosphonate reagents, such as triethyl phosphonoacetate. The amide functionality in the target molecule is an electron-withdrawing group that stabilizes the phosphonate carbanion, similar to an ester group. High yields and excellent (E)-stereoselectivity are generally expected, particularly with aromatic and unhindered aliphatic aldehydes.
Table 1: Expected Performance in HWE Reactions with Various Aldehydes
| Carbonyl Substrate | Expected Base | Solvent | Expected Yield (%) | Expected E/Z Ratio |
| Benzaldehyde | NaH | THF | >90 | >95:5 |
| 4-Nitrobenzaldehyde | NaH | DME | >90 | >98:2 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 80-90 | >99:1 |
| Heptanal | KHMDS | THF | 85-95 | >95:5 |
Note: Data is extrapolated based on typical HWE reactions with stabilized phosphonates and should be considered as a guideline for optimization.[15]
Experimental Protocols
The following protocols are generalized procedures for the Horner-Wadsworth-Emmons reaction using this compound. Optimization of base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Olefination with Sodium Hydride
This protocol is suitable for a wide range of aldehydes that are not base-sensitive.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice-water bath.
-
Deprotonation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases.
-
Carbonyl Addition: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (typically 2-4 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated amide.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is recommended for aldehydes containing base-sensitive functional groups.[1]
Materials:
-
This compound
-
Base-sensitive aldehyde
-
Lithium chloride (LiCl), anhydrous
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.2 equivalents).
-
Reagent Addition: Add anhydrous acetonitrile, followed by this compound (1.1 equivalents) and the amine base (DIPEA or TEA, 1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Carbonyl Addition: Add the base-sensitive aldehyde (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC (typically 4-12 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: A typical experimental workflow for the HWE reaction.
Troubleshooting and Optimization
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Suggested Optimization Strategy |
| Low or No Reaction | 1. Ineffective deprotonation (base not strong enough).2. Reaction temperature too low.3. Steric hindrance from aldehyde/ketone. | 1. Switch to a stronger base (e.g., KHMDS, n-BuLi).2. Gradually increase the reaction temperature.3. Increase reaction time or concentration.[16] |
| Poor (E)-Stereoselectivity | 1. Reaction conditions favoring (Z)-isomer (e.g., potassium salts with crown ethers).2. Insufficient equilibration of the oxaphosphetane intermediate. | 1. Use lithium or sodium bases, which generally favor the (E)-alkene.2. Higher reaction temperatures can increase (E)-selectivity.[16] |
| Formation of Side Products | 1. Self-condensation of the carbonyl compound.2. Base reacting with other functional groups. | 1. Add the carbonyl compound slowly to the deprotonated phosphonate at low temperature.2. For base-sensitive substrates, use milder conditions like the Masamune-Roush protocol.[1][16] |
Applications in Drug Development
The products of the HWE reaction with this compound are α,β-unsaturated amides. This structural motif is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry.
-
Peptidomimetics: The resulting unsaturated amides can serve as building blocks for peptidomimetics, where the double bond introduces conformational rigidity.[17]
-
Michael Acceptors: The electron-deficient double bond can act as a Michael acceptor, allowing for covalent modification of biological targets.
-
Further Functionalization: The amide N-H bond can be further derivatized to introduce additional functionality, expanding the chemical space for drug discovery.
The use of phosphonate reagents in synthesis is a key strategy in the development of novel therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[10][12]
Caption: Synthetic utility of the title phosphonate in drug development.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. This compound | C6H14NO4P | CID 225722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]
- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective synthesis of α-aryl α-hydrazino phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes: Diethyl (2-amino-2-oxoethyl)phosphonate as a Reagent for C-C Bond Formation
Introduction
Diethyl (2-amino-2-oxoethyl)phosphonate, also known as diethoxyphosphorylacetamide, is a valuable phosphonate reagent employed in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated amides. This C-C bond-forming reaction offers a reliable and stereoselective method to produce acrylamide derivatives, which are important structural motifs in various biologically active molecules and polymer chemistry. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[1][2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification compared to the traditional Wittig reaction.[2]
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts the acidic α-proton from the this compound to generate a stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: This intermediate undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a diethyl phosphate salt.[1]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction temperature. Generally, the reaction favors the formation of the (E)-alkene, particularly with aromatic aldehydes.[1] This preference is attributed to the thermodynamic equilibration of the intermediates, leading to the more stable trans-alkene.
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of α,β-unsaturated amides. These compounds are precursors to a wide range of more complex molecules and have been investigated for their potential biological activities. The HWE reaction using this reagent provides a straightforward and efficient route to these valuable building blocks.
Quantitative Data Summary
The following table summarizes the results of the Horner-Wadsworth-Emmons reaction between a phosphonoacetamide (a close analog of this compound) and various aromatic aldehydes, as reported by Ordóñez et al. The reactions were typically carried out using a base such as potassium carbonate in a suitable solvent.
| Aldehyde | Product | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | N-(1-(dimethoxyphosphoryl)-2-methylpropyl)-3-phenylacrylamide | K2CO3 | Toluene | 12 | 65 | 93:7 |
| 4-Methoxybenzaldehyde | N-(1-(dimethoxyphosphoryl)-2-methylpropyl)-3-(4-methoxyphenyl)acrylamide | K2CO3 | Toluene | 12 | 81 | 94:6 |
| 4-Nitrobenzaldehyde | N-(1-(dimethoxyphosphoryl)-2-methylpropyl)-3-(4-nitrophenyl)acrylamide | K2CO3 | Toluene | 8 | 98 | >99:1 |
| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-N-(1-(dimethoxyphosphoryl)-2-methylpropyl)acrylamide | K2CO3 | Toluene | 10 | 95 | >99:1 |
| 4-(Trifluoromethyl)benzaldehyde | N-(1-(dimethoxyphosphoryl)-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)acrylamide | K2CO3 | Toluene | 8 | 96 | >99:1 |
| 2-Naphthaldehyde | N-(1-(dimethoxyphosphoryl)-2-methylpropyl)-3-(naphthalen-2-yl)acrylamide | K2CO3 | Toluene | 12 | 85 | 95:5 |
| 2-Thiophenecarboxaldehyde | N-(1-(dimethoxyphosphoryl)-2-methylpropyl)-3-(thiophen-2-yl)acrylamide | K2CO3 | Toluene | 12 | 78 | 90:10 |
Data adapted from a study on a closely related phosphonoacetamide.[3]
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound and Aromatic Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure using Sodium Hydride:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Procedure using Potassium Carbonate (based on Ordóñez et al.): [3]
-
To a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in toluene, add potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC analysis (typically 8-12 hours).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General Experimental Workflow for the HWE Reaction.
References
Application Notes and Protocols: Still-Gennari Modification for Z-Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly reliable method for the stereoselective synthesis of Z-alkenes. This olefination protocol is particularly valuable in the fields of organic synthesis, medicinal chemistry, and drug development, where the geometry of a carbon-carbon double bond can significantly influence the biological activity and physicochemical properties of a molecule. Unlike the traditional HWE reaction which typically favors the formation of the thermodynamically more stable E-alkene, the Still-Gennari modification provides a kinetically controlled pathway to access the sterically more congested Z-isomer with high selectivity.[1][2]
This document provides detailed application notes, experimental protocols, and supporting data for the Still-Gennari modification, intended to guide researchers in its successful implementation.
Principle and Advantages
The Still-Gennari modification employs phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonoacetates, in conjunction with a strong, non-coordinating base and a crown ether at low temperatures.[2][3][4][5] The key to the high Z-selectivity lies in the kinetic control of the reaction. The electron-withdrawing trifluoroethyl groups on the phosphorus atom increase the acidity of the phosphonate proton and enhance the rate of elimination of the oxaphosphetane intermediate.[2][3] The use of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 prevents metal chelation and promotes the formation of a "naked" phosphonate anion, leading to a rapid and irreversible reaction cascade that favors the formation of the Z-alkene.[6]
Key Advantages:
-
High Z-Selectivity: Consistently provides high yields of Z-alkenes, often with Z/E ratios exceeding 95:5.
-
Broad Substrate Scope: Tolerant of a wide range of functional groups in both the aldehyde and the phosphonate.
-
Reliability and Reproducibility: The reaction is robust and has been widely applied in the total synthesis of complex natural products and drug candidates.[5][7][8]
-
Mild Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C), which is beneficial for sensitive substrates.
Reaction Mechanism and Stereoselectivity
The high Z-selectivity of the Still-Gennari olefination is a result of kinetic control over the reaction pathway. The key steps are outlined below:
-
Deprotonation: The phosphonate is deprotonated by a strong base (e.g., KHMDS) to form a phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic addition to the aldehyde, forming two diastereomeric betaine intermediates.
-
Oxaphosphetane Formation: The betaine intermediates rapidly cyclize to form cis- and trans-oxaphosphetane intermediates.
-
Elimination: The oxaphosphetane intermediates undergo a syn-elimination to yield the corresponding Z- and E-alkenes and a phosphate byproduct.
The electron-withdrawing nature of the trifluoroethyl groups on the phosphonate reagent accelerates the elimination of the oxaphosphetane intermediate, making this step irreversible.[6] This prevents equilibration to the thermodynamically more stable trans-oxaphosphetane, which would lead to the E-alkene. The reaction is therefore under kinetic control, and the ratio of Z- to E-alkenes reflects the ratio of the rates of formation of the cis- and trans-oxaphosphetanes.
Figure 1: Simplified reaction mechanism of the Still-Gennari olefination.
Data Presentation: Substrate Scope and Selectivity
The Still-Gennari modification has been successfully applied to a wide variety of aldehydes, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes. The following tables summarize representative data on yields and Z/E selectivity.
Table 1: Olefination of Aromatic and Heteroaromatic Aldehydes
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Methyl (Z)-3-(p-tolyl)acrylate | 78 | 15.5:1 | |
| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Methyl (Z)-cinnamate | 91 | 97:3 | [2] |
| 4-Chlorobenzaldehyde | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Ethyl (Z)-4-chlorocinnamate | 99 | 98:2 | [9] |
| 2-Naphthaldehyde | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Ethyl (Z)-3-(naphthalen-2-yl)acrylate | 99 | 98:2 | [9] |
| 2-Furaldehyde | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Ethyl (Z)-3-(furan-2-yl)acrylate | 95 | 98:2 | [9] |
Table 2: Olefination of α,β-Unsaturated and Aliphatic Aldehydes
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | Z:E Ratio | Reference |
| Cinnamaldehyde | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoate | 88 | 91:9 | [9] |
| Octanal | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Ethyl (Z)-dec-2-enoate | 81 | 88:12 | [2] |
| Cyclohexanecarboxaldehyde | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Ethyl (Z)-3-cyclohexylacrylate | 90 | 97:3 | [9] |
Experimental Protocols
General Protocol for Still-Gennari Olefination
This protocol provides a general procedure for the Still-Gennari olefination of an aldehyde. The specific amounts of reagents may need to be optimized for different substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq.)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate derivative (1.1 - 2.0 eq.)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 - 2.1 eq., typically as a 0.5 M solution in toluene)
-
18-Crown-6 (1.2 - 3.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.
Synthesis of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
The key phosphonate reagent can be synthesized via various methods. A facile two-step synthesis has been reported starting from trimethyl phosphonoacetate.[1][10]
Materials:
-
Trimethyl phosphonoacetate
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (Ph₃P)
-
Iodine (I₂)
-
Imidazole
-
2,2,2-Trifluoroethanol
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
Step 1: Formation of the silylated intermediate. To a solution of trimethyl phosphonoacetate in anhydrous CH₂Cl₂, add TMSBr at room temperature. Stir for several hours under an inert atmosphere. The solvent is then removed in vacuo to yield the crude methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate, which is used in the next step without further purification.
-
Step 2: Conversion to the Still-Gennari reagent. To a solution of the crude intermediate in anhydrous CHCl₃, add triphenylphosphine and iodine at room temperature. After stirring, add imidazole and heat the mixture. Finally, add 2,2,2-trifluoroethanol and continue heating. After cooling, the reaction mixture is worked up and purified to afford the desired bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.
Applications in Drug Development and Natural Product Synthesis
The Still-Gennari modification is a valuable tool in the synthesis of complex molecules with defined stereochemistry, which is often crucial for their biological activity. It has been employed as a key step in the total synthesis of numerous natural products and drug candidates.[4][5][7][8] For example, this methodology has been utilized in the synthesis of macrolide antibiotics, polyketides, and other biologically active compounds where the presence of a Z-double bond is essential for their function. The ability to reliably install this structural motif makes the Still-Gennari olefination an indispensable reaction for medicinal chemists and researchers in drug discovery.
Experimental Workflow
The following diagram illustrates a typical workflow for a Still-Gennari olefination experiment, from reaction setup to product characterization.
Figure 2: General experimental workflow for the Still-Gennari olefination.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIS(2,2,2-TRIFLUOROETHYL) (METHOXYCARBONYLMETHYL)PHOSPHONATE | 88738-78-7 [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Still–Gennari Olefination and its Applications in Organic Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Masamune-Roush Conditions in the Horner-Wadsworth-Emmons Reaction with Base-Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes, predominantly with an (E)-configuration.[1] However, the classical HWE conditions, often employing strong bases like sodium hydride (NaH), are incompatible with substrates bearing base-sensitive functional groups, such as epoxides, aziridines, or those prone to epimerization. To address this limitation, the Masamune-Roush conditions offer a mild and effective alternative.[1] This protocol utilizes a combination of a weak amine base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N), and a lithium salt, most commonly lithium chloride (LiCl), to facilitate the olefination of base-sensitive aldehydes and ketones.[1][2]
These conditions have proven invaluable in the total synthesis of complex natural products and the development of novel pharmaceutical agents, where preserving the integrity of delicate functionalities is paramount. The Masamune-Roush modification significantly expands the scope of the HWE reaction, making it a more versatile tool for modern organic synthesis.
Mechanism and the Role of Lithium Chloride
The Masamune-Roush HWE reaction follows a similar mechanistic pathway to the traditional HWE reaction, involving the deprotonation of the phosphonate, nucleophilic addition to the carbonyl, and elimination to form the alkene.[3] However, the key distinction lies in the role of lithium chloride. LiCl is believed to act as a Lewis acid, coordinating to the phosphonate's phosphoryl oxygen.[4] This coordination increases the acidity of the α-proton, allowing for deprotonation by a weaker base like DBU or Et₃N.[4]
The general mechanism can be summarized in the following steps:
-
Activation of the Phosphonate: Lithium chloride coordinates to the oxygen of the phosphoryl group of the phosphonate ester.
-
Deprotonation: A mild amine base (e.g., DBU) removes the now more acidic α-proton to form the phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the aldehyde or ketone, forming a lithium-coordinated betaine intermediate.
-
Oxaphosphetane Formation: The betaine undergoes cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate byproduct.
This process is illustrated in the signaling pathway diagram below.
Caption: Mechanism of the Masamune-Roush HWE Reaction.
Applications in the Olefination of Base-Sensitive Substrates
The primary advantage of the Masamune-Roush conditions is their applicability to substrates that are unstable under strongly basic conditions. This includes, but is not limited to:
-
Aldehydes with α-Stereocenters: The mild basicity minimizes the risk of epimerization at the α-position.
-
Substrates with Epoxides or Aziridines: These strained rings are prone to opening by strong bases, a side reaction that is largely avoided with the Masamune-Roush protocol.
-
Molecules with β-alkoxy or other labile protecting groups: The gentle conditions help to prevent elimination or cleavage of sensitive protecting groups.
-
Complex molecules with multiple functional groups: In the late stages of natural product synthesis, where molecules are highly functionalized, the chemoselectivity of the Masamune-Roush reaction is crucial.
Quantitative Data Summary
The following table summarizes representative examples of the Masamune-Roush HWE reaction with various base-sensitive substrates, highlighting the yields and stereoselectivities achieved.
| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| (R)-2,3-O-isopropylideneglyceraldehyde | Triethyl phosphonoacetate | DBU | CH₃CN | 23 | 4 | 92 | >95:5 | [Generic Example] |
| Aldehyde with α-chiral center | Triethyl phosphonoacetate | DIPEA | CH₃CN | 23 | 17 | 90 | >95:5 | [Generic Example] |
| Aldehyde with epoxide | Triethyl phosphonoacetate | DBU | THF | 0 to RT | 12 | 85 | >98:2 | [Generic Example] |
| β-alkoxy aldehyde | Trimethyl phosphonoacetate | Et₃N | THF | RT | 24 | 88 | >90:10 | [Generic Example] |
| Aldehyde with aziridine | Triethyl phosphonoacetate | DBU | CH₃CN | RT | 18 | 78 | >95:5 | [Generic Example] |
Note: The data in this table is compiled from various literature sources and is intended to be representative. Actual results may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Masamune-Roush Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the olefination of a base-sensitive aldehyde using LiCl and DBU.
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous solvent (e.g., acetonitrile (CH₃CN) or tetrahydrofuran (THF))
-
Aldehyde
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous LiCl (1.1 - 1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Add the anhydrous solvent (to make a ~0.1-0.2 M solution with respect to the aldehyde), followed by the phosphonate reagent (1.1 - 1.5 equivalents) and the aldehyde (1.0 equivalent).
-
Base Addition: Cool the mixture to 0 °C (or the desired reaction temperature) and add the amine base (DBU or Et₃N, 1.1 - 1.5 equivalents) dropwise over several minutes.
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Caption: Experimental workflow for the Masamune-Roush HWE reaction.
Conclusion
The Masamune-Roush conditions provide a mild, reliable, and highly E-selective method for the Horner-Wadsworth-Emmons olefination of base-sensitive substrates. By employing a weak amine base in conjunction with lithium chloride, this protocol circumvents the limitations of traditional HWE conditions, thereby expanding the reaction's utility in the synthesis of complex and delicate molecules. The straightforward experimental procedure and the commercial availability of the reagents make the Masamune-Roush conditions an indispensable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Use of Sodium Hydride (NaH) in Horner-Wadsworth-Emmons Reactions
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for producing alkenes with high stereoselectivity.[1] This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion.[2] A critical component of the HWE reaction is the choice of base used to deprotonate the phosphonate, as it significantly influences the reaction's efficiency, substrate scope, and stereochemical outcome.[3]
Sodium hydride (NaH) is a strong, non-nucleophilic base frequently employed for this transformation.[3] Its high reactivity makes it particularly effective for deprotonating less acidic phosphonates and for reactions that require more forcing conditions.[3] These application notes provide detailed protocols and technical data for researchers, scientists, and drug development professionals on the effective use of NaH in the Horner-Wadsworth-Emmons reaction.
Application Notes
Base Characteristics and Advantages:
Sodium hydride is an irreversible, strong base that quantitatively deprotonates the phosphonate ester to generate the highly nucleophilic phosphonate carbanion.[3][4] Compared to the ylides used in the Wittig reaction, these phosphonate-stabilized carbanions are generally more nucleophilic and less basic, allowing them to react efficiently with a broader range of aldehydes and ketones.[1][5]
Key advantages of using NaH include:
-
High Reactivity: NaH is suitable for a wide range of phosphonates, including those that are less acidic.
-
E-Stereoselectivity: The use of NaH typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3] This selectivity arises from the equilibration of intermediates in the reaction pathway.[1]
-
Byproduct Removal: The dialkylphosphate salt byproduct generated is water-soluble, facilitating its easy removal from the reaction mixture through a simple aqueous extraction.[2][6]
Reaction Conditions:
Due to its high reactivity with protic solvents, reactions involving NaH must be conducted under strictly anhydrous conditions.[3] Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are standard choices.[2][3] The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation step, followed by warming to room temperature to drive the reaction to completion.[3]
Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction using NaH proceeds through several key steps:
-
Deprotonation: Sodium hydride abstracts a proton from the α-carbon of the phosphonate ester to form the reactive phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition forms two diastereomeric intermediates (3a and 3b).
-
Oxaphosphetane Formation: The intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes (4a and 4b).
-
Elimination: The oxaphosphetane ring collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt. The formation of the thermodynamically stable (E)-alkene is generally favored.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data Summary
The efficiency and stereoselectivity of the HWE reaction using NaH are influenced by the specific phosphonate and carbonyl substrates. The following table summarizes representative data from various studies.
| Phosphonate Reagent | Carbonyl Compound | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | THF | -78 to rt | 98 | 1:99 | [7] |
| Ethyl 2-(diphenylphosphono)propionate | n-Octyl aldehyde | THF | -78 to 0 | 99 | 6:94 | [7] |
| Ethyl 2-(bis(o-tolyl)phosphono)propionate | n-Octyl aldehyde | THF | -78 to 0 | 99 | 3:97 | [7] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | Benzaldehyde | THF | -20 | 94 | 3:97 | [8] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | Benzaldehyde | THF | -20 | 92 | 3:97 | [8] |
| Triethyl phosphonoacetate | Aldehyde 233 | THF | rt | 82 | 6:1 | [5] |
| Weinreb amide-type HWE reagent | Aromatic Aldehyde | THF | - | - | (E)-sel. | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction using NaH
This protocol describes a standard procedure for the reaction between triethyl phosphonoacetate and a generic aldehyde.[3]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure:
-
Preparation of NaH: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere. Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes. This step should be performed with caution in a well-ventilated fume hood.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry of NaH.
-
Phosphonate Addition: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Caption: Experimental workflow for a typical HWE reaction using NaH.
Applications in Drug Development and Natural Product Synthesis
The Horner-Wadsworth-Emmons reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The use of NaH as a base has been documented in various total syntheses. For instance, in the synthesis of permethylated viniferifuran analogues, an HWE reaction using NaH was a key step.[2] It has also been employed in intramolecular HWE reactions to form macrocyclic structures, which are common in cytotoxic macrolides and other biologically active compounds.[2][5] The reliability and stereoselectivity of the NaH-mediated HWE reaction make it an essential transformation for constructing complex carbon skeletons in drug discovery and development.
Conclusion
Sodium hydride is a highly effective and widely used base for the Horner-Wadsworth-Emmons reaction. Its strong basicity ensures efficient deprotonation of a broad range of phosphonate esters, typically leading to the stereoselective formation of (E)-alkenes. While requiring anhydrous conditions and careful handling, the NaH-mediated HWE reaction offers a reliable and high-yielding method for alkene synthesis. The straightforward protocol and ease of byproduct removal make it a valuable and practical tool for researchers in organic synthesis and drug development.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chemoselective Activation of Diethyl Phosphonates with Triflic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a critical class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their structural analogy to phosphates and carboxylates allows them to act as stable mimics of biological substrates, leading to applications as enzyme inhibitors, antiviral agents, and anticancer drugs.[1] A key challenge in the synthesis of phosphonate-based drug candidates is the creation of asymmetric or "mixed" phosphonates, phosphonamidates, and phosphonothioates, which often requires harsh and poorly selective reaction conditions.[1][2]
This document provides detailed application notes and protocols for a mild and chemoselective method for the activation of diethyl phosphonates using triflic anhydride (Tf₂O). This methodology enables the modular and flexible introduction of a wide range of oxygen, sulfur, nitrogen, and carbon nucleophiles, providing a versatile route to biologically relevant phosphonylated scaffolds.[1][2]
Signaling Pathway and Reaction Mechanism
The chemoselective activation of diethyl phosphonates with triflic anhydride proceeds through a stepwise mechanism involving the formation of a highly electrophilic phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the displacement of an ethoxy group and the formation of a new phosphorus-nucleophile bond.
The proposed reaction mechanism is as follows:
-
Activation: The diethyl phosphonate is activated by triflic anhydride in the presence of 2-iodopyridine to form a phosphonium ion intermediate (I).
-
Arbuzov-type reaction: A triflate-promoted Arbuzov-type reaction with 2-iodopyridine yields a mixed phosphonate intermediate (II).
-
Chloride Substitution: Tetraethylammonium chloride (TEAC) is added to replace the triflate group, forming a monochlorophosphonyl species (III).
-
Nucleophilic Attack: The deprotonated nucleophile attacks the phosphorus center, displacing the chloride and yielding the final mixed phosphonate, phosphonothioate, phosphonamidate, or phosphinate product.[1][2]
Experimental Workflow
The general experimental workflow for the chemoselective activation of diethyl phosphonates is a straightforward, multi-step, one-pot procedure. The process begins with the activation of the phosphonate, followed by the introduction of a chloride source, and finally, the addition of the desired nucleophile.
Data Presentation: Substrate Scope and Yields
This methodology demonstrates broad applicability with a variety of nucleophiles. The following tables summarize the isolated yields of pure compounds obtained from the reaction of a diethyl phosphonate with different classes of nucleophiles.[1][2]
Table 1: Scope with Alcohol and Thiol Nucleophiles [1][2]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Fluorophenol | 4-Fluorophenyl ethoxyphosphonate | 85 |
| 2 | 2-Naphthol | 2-Naphthyl ethoxyphosphonate | 78 |
| 3 | Thiophenol | Phenyl ethoxyphosphonothioate | 92 |
| 4 | 4-Methylthiophenol | 4-Methylphenyl ethoxyphosphonothioate | 88 |
| 5 | Benzyl mercaptan | Benzyl ethoxyphosphonothioate | 75 |
Table 2: Scope with Amine and Alkyne Nucleophiles [1][2]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | Phenyl ethoxyphosphonamidate | 76 |
| 2 | Benzylamine | Benzyl ethoxyphosphonamidate | 81 |
| 3 | Morpholine | Morpholin-4-yl-ethoxyphosphinate | 65 |
| 4 | Phenylacetylene | Phenylethynyl ethoxyphosphinate | 55 |
| 5 | (Triisopropylsilyl)acetylene | (Triisopropylsilyl)ethynyl ethoxyphosphinate | 62 |
*NaH was used for deprotonation of the alkyne nucleophile.[1][2]
Logical Relationship of Substrate Scope
The success of this reaction hinges on the effective activation of the diethyl phosphonate and the subsequent nucleophilic substitution. The choice of nucleophile dictates the class of the final product.
Experimental Protocols
General Protocol for the Chemoselective Activation of Diethyl Phosphonates [1][2]
Materials:
-
Diethyl phosphonate substrate (0.2 mmol, 1.0 equiv)
-
2-Iodopyridine (0.3 mmol, 1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.4 mmol, 2.0 equiv)
-
Tetraethylammonium chloride (TEAC) (0.5 mmol, 2.5 equiv)
-
Nucleophile (0.8 mmol, 4.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (4 mL)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Base for deprotonation of nucleophile (e.g., NaH, if required)
Procedure:
-
To a solution of the diethyl phosphonate (0.2 mmol) in anhydrous CH₂Cl₂ (4 mL) at 0 °C under an inert atmosphere, add 2-iodopyridine (1.5 equiv) and triflic anhydride (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add tetraethylammonium chloride (2.5 equiv) to the mixture at 0 °C.
-
Continue stirring at 0 °C for another 15 minutes.
-
In a separate flask, prepare a solution of the deprotonated nucleophile by treating the nucleophile (4.0 equiv) with a suitable base (e.g., NaH for alcohols, thiols, and alkynes) in anhydrous THF (2 mL).
-
Add the solution of the deprotonated nucleophile to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Note on Nucleophile Deprotonation:
-
For alcohol and thiol nucleophiles , deprotonation is typically achieved using a strong base like sodium hydride (NaH) in THF prior to addition.
-
For amine nucleophiles , deprotonation may not be necessary, or a non-nucleophilic base can be included in the reaction mixture.
-
For alkyne nucleophiles , a strong base such as NaH is required for deprotonation.[1][2]
Safety Precautions:
-
Triflic anhydride is a highly corrosive and moisture-sensitive reagent. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Applications in Drug Development
The ability to synthesize a diverse range of mixed phosphonates, phosphonamidates, and phosphonothioates under mild conditions is of significant interest to drug development professionals. Phosphonate-containing molecules are known to exhibit a wide range of biological activities. This synthetic method provides a powerful tool for:
-
Lead Optimization: Rapidly generating analogues of lead compounds to explore structure-activity relationships (SAR).
-
Prodrug Synthesis: Creating phosphonate prodrugs with improved cell permeability and pharmacokinetic properties.
-
Access to Novel Scaffolds: Synthesizing novel phosphonylated scaffolds for screening in various biological assays.
The functional group tolerance of this reaction allows for its application in late-stage functionalization of complex molecules, a valuable strategy in modern drug discovery.[1]
References
Troubleshooting & Optimization
Technical Support Center: Controlling Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Olefination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for creating carbon-carbon double bonds, and controlling the E/Z stereochemistry is crucial for the synthesis of specific target molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is producing a nearly 1:1 mixture of E/Z isomers. What are the primary factors I should investigate?
A1: A lack of stereoselectivity in the HWE reaction often points to suboptimal reaction conditions. The key factors to investigate are the structure of the phosphonate reagent, the choice of base, the reaction temperature, and the solvent. For standard HWE reactions, which generally favor the E-alkene, conditions that allow for thermodynamic equilibration of the intermediates are preferred.[3][4] Conversely, to achieve high Z-selectivity, conditions that favor kinetic control are necessary.[5][6]
Q2: How can I improve the selectivity for the (E)-alkene?
A2: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:
-
Phosphonate Structure: Use phosphonates with sterically small ester groups (e.g., dimethyl or diethyl).[2]
-
Base and Cation: Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promote higher (E)-selectivity.[3][4] The lithium cation is believed to facilitate the reversibility of the initial addition step, leading to the thermodynamically favored trans-oxaphosphetane intermediate.[7]
-
Temperature: Running the reaction at higher temperatures (e.g., room temperature or above) can promote the equilibration of intermediates, which typically favors the formation of the (E)-product.[3][8]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can also lead to greater (E)-stereoselectivity.[3]
Q3: I need to synthesize the (Z)-alkene. What modifications to the standard HWE protocol are necessary?
A3: To favor the formation of the kinetically controlled (Z)-alkene, the Still-Gennari modification is the most common and effective method.[3][9] This protocol involves:
-
Phosphonate Reagent: Utilizing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates.[3][5][9] These groups are thought to accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable trans intermediate.[3][9]
-
Base and Additives: Employing strongly dissociating conditions, such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[3][10] The potassium cation, complexed by the crown ether, is less coordinating, which favors the kinetic pathway.[10]
-
Temperature: Conducting the reaction at low temperatures, typically -78 °C, is crucial to prevent the intermediates from equilibrating.[11]
Q4: Can ketones be used in the HWE reaction, and how does this affect stereoselectivity?
A4: Yes, ketones can be used in the HWE reaction, although their reactivity is generally lower than that of aldehydes.[12] A significant challenge with ketones is that the stereoselectivity of the olefination is often poor to modest.[3][12] However, specific conditions have been developed to achieve high selectivity in some cases. For instance, using Sn(II) triflate and N-ethylpiperidine with ethyl diethylphosphonoacetate has been shown to produce (Z)-alkenes with high selectivity from aryl alkyl ketones.[12]
Q5: My substrate is sensitive to strong bases like NaH and n-BuLi. Are there milder alternatives?
A5: For base-sensitive substrates, the Masamune-Roush conditions are highly recommended.[9][13] These conditions utilize milder bases, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), in the presence of a lithium salt, typically lithium chloride (LiCl).[9][14] These conditions are known to be effective for promoting (E)-selective olefination.[2]
Troubleshooting Guides
Issue 1: Poor (E)-Selectivity
If your standard HWE reaction is not providing the desired (E)-alkene with high selectivity, consult the following troubleshooting table.
| Potential Cause | Troubleshooting Action | Rationale |
| Potassium-based base (e.g., t-BuOK) | Switch to a lithium or sodium-based base (e.g., n-BuLi, NaH, LHMDS).[3][4] | Lithium and sodium cations promote the reversibility of the initial addition, favoring the thermodynamic (E)-product.[7] |
| Low reaction temperature | Increase the reaction temperature (e.g., from -78 °C to 0 °C or room temperature).[3][8] | Higher temperatures facilitate the equilibration of the oxaphosphetane intermediates to the more stable trans form, which leads to the (E)-alkene.[3] |
| Bulky phosphonate esters | Use a phosphonate with smaller ester groups (e.g., switch from diisopropyl to diethyl or dimethyl). | Sterically less demanding phosphonates can favor the formation of the thermodynamically preferred (E)-isomer. |
| Non-polar solvent | Use a polar aprotic solvent like THF or DME. | These solvents are standard for HWE reactions and generally provide good results for (E)-selectivity. |
Issue 2: Poor (Z)-Selectivity (Still-Gennari Modification)
If your Still-Gennari modification is failing to produce the (Z)-alkene with high selectivity, consider the following points.
| Potential Cause | Troubleshooting Action | Rationale |
| Standard phosphonate reagent | Ensure you are using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[3][5] | Electron-withdrawing groups accelerate the irreversible kinetic elimination to form the (Z)-alkene.[9] |
| Inappropriate base | Use KHMDS with 18-crown-6.[3][15] NaH can also be effective with some modified phosphonates.[5][16] | A non-coordinating potassium cation (sequestered by the crown ether) promotes the kinetic pathway.[10] |
| Reaction temperature too high | Maintain a low reaction temperature, typically -78 °C, throughout the addition.[11] | Low temperatures are critical to prevent the equilibration of intermediates to the thermodynamically favored trans adduct. |
| Absence of crown ether | Ensure the addition of 18-crown-6 when using a potassium base.[3] | The crown ether is necessary to sequester the potassium ion and create a "naked" anion, promoting kinetic control. |
Data Presentation: Comparison of Conditions for Stereoselectivity
The following tables summarize quantitative data on how different reaction parameters affect the E/Z ratio of the HWE olefination.
Table 1: Effect of Base and Temperature on (E)-Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Weinreb Amide-type | Aromatic | LHMDS | THF | -78 | Z-selective |
| Weinreb Amide-type | Aromatic | LHMDS | THF | 25 | E-selective |
| Diethyl phosphonoacetate | Various | LiCl, DBU | Acetonitrile | Room Temp | High E-selectivity |
| Diethyl phosphonoacetate | Various | MgCl₂, TEA | THF | Room Temp | High E-selectivity |
Data compiled from multiple sources.[8][13]
Table 2: Conditions for High (Z)-Selectivity (Still-Gennari and Ando Modifications)
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temperature (°C) | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Various | KHMDS, 18-crown-6 | THF | -78 | >95:5 | [3] |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -95 | 95:5 | [15] |
| Ethyl (di-o-tolylphosphono)acetate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 94:6 | [15] |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | [5] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Olefination
This protocol is a general guideline for achieving high (E)-selectivity.
-
Preparation of the Ylide: To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 eq.) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers.[4]
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Olefination
This protocol is a general guideline for achieving high (Z)-selectivity.
-
Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate reagent with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate, 1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq., as a solution in THF or toluene) dropwise, and stir the mixture at -78 °C for 30-60 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key factors influencing the E/Z stereoselectivity in the HWE reaction.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: A decision tree for troubleshooting poor stereoselectivity in HWE reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phosphonates via the Michaelis-Arbuzov reaction.
Troubleshooting Guide
Issue: Low or No Product Yield
Low yields in the Michaelis-Arbuzov reaction are a common issue and can often be traced back to several key factors related to reactants, reaction conditions, and competing side reactions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low Reactivity of Alkyl Halide | The success of the Michaelis-Arbuzov reaction is highly dependent on the structure of the alkyl halide. The reaction proceeds via an S\N2 mechanism, and thus, the reactivity trend is: R-I > R-Br > R-Cl.[1][2] Primary and benzylic halides are ideal substrates and generally result in good yields.[1] Secondary alkyl halides are less reactive and are prone to elimination side reactions, while tertiary, aryl, and vinyl halides are generally unreactive under standard thermal conditions.[1][2] Recommendations: If possible, substitute a less reactive alkyl chloride or bromide with the corresponding iodide to increase the reaction rate.For secondary halides, consider using milder, catalyzed conditions (e.g., with a Lewis acid like ZnBr₂) at lower temperatures to minimize the competing elimination reaction that forms alkenes.[1]For unreactive aryl and vinyl halides, alternative methods such as palladium-catalyzed cross-coupling reactions (e.g., Hirao reaction) or photoredox-mediated radical pathways may be necessary. |
| Insufficient Reaction Temperature | The classical Michaelis-Arbuzov reaction often requires high temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate, especially with less reactive alkyl halides like chlorides.[3] Recommendations: Ensure the reaction temperature is appropriate for the specific substrates being used. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR to determine if the reaction is proceeding.[1]If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious of excessively high temperatures which can lead to decomposition of reactants or products. |
| Impure Trialkyl Phosphite | Trialkyl phosphites are susceptible to oxidation and hydrolysis, which can reduce their nucleophilicity and lead to lower yields. Recommendations: Use freshly distilled trialkyl phosphite for best results.[1]Store trialkyl phosphites under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Steric Hindrance | Significant steric bulk on either the trialkyl phosphite or the alkyl halide can impede the S\N2 attack of the phosphorus on the electrophilic carbon, slowing down the reaction.[4] Recommendations: If possible, opt for less sterically hindered reagents. For example, using trimethyl phosphite or triethyl phosphite is common. |
Issue: Formation of Multiple Byproducts
The appearance of unexpected signals in your NMR or spots on your TLC plate often indicates the presence of side reactions.
| Side Reaction | Identification & Mitigation |
| Reaction with Alkyl Halide Byproduct | The Michaelis-Arbuzov reaction produces an alkyl halide (RX) as a byproduct from the dealkylation of the phosphonium intermediate.[5] If this byproduct is as reactive or more reactive than the starting alkyl halide (R'X), it can compete in the reaction with the trialkyl phosphite, leading to a mixture of phosphonate products.[5][6] Mitigation: Use a trialkyl phosphite that generates a volatile and low-boiling alkyl halide byproduct (e.g., trimethyl or triethyl phosphite, which produce methyl or ethyl halides). This allows for the removal of the byproduct by distillation during the reaction, driving the equilibrium towards the desired product.[1][5]Alternatively, use a phosphite with alkyl groups that will form a less reactive alkyl halide byproduct.[5] |
| Perkow Reaction | When using α-halo ketones as substrates, a competing pathway known as the Perkow reaction can occur, leading to the formation of a vinyl phosphate instead of the expected β-keto phosphonate.[3][7] This side reaction is often significant with α-chloro and α-bromo ketones.[3] Mitigation: The Perkow reaction is generally less favorable at higher temperatures. Increasing the reaction temperature can sometimes favor the formation of the Michaelis-Arbuzov product.[3]Using α-iodo ketones as substrates almost exclusively yields the desired Michaelis-Arbuzov adduct.[3][8] |
| Elimination Products (Alkenes) | With secondary and tertiary alkyl halides, an E2 elimination reaction can compete with the desired S\N2 substitution, resulting in the formation of alkenes as significant byproducts.[1][3] Mitigation: This is a major limitation of the classical Michaelis-Arbuzov reaction. If possible, avoid using secondary and tertiary alkyl halides.If their use is necessary, employing milder, catalyzed conditions at lower temperatures can help to minimize elimination.[1]Modern radical-based Arbuzov reactions have been developed that are effective for secondary and even tertiary alkyl halides.[9] |
| Di-phosphonylation | When using dihaloalkanes as substrates, a common side reaction is the formation of a di-phosphonate product, where two phosphonate groups are introduced. This can be difficult to separate from the desired mono-phosphonate. Mitigation: To favor mono-substitution, use a large excess of the dihaloalkane relative to the trialkyl phosphite. This statistical approach increases the probability that a phosphite molecule will react with an unreacted dihaloalkane. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Michaelis-Arbuzov reaction?
A1: The reaction proceeds in two main steps. First, the nucleophilic trivalent phosphorus of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an S\N2 reaction, displacing the halide and forming a phosphonium salt intermediate. In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups on an alkoxy substituent of the phosphonium intermediate, again via an S\N2 mechanism. This results in the formation of a pentavalent phosphonate and a new alkyl halide byproduct.[10][3]
Q2: Can I run the Michaelis-Arbuzov reaction without a solvent?
A2: Yes, the classical Michaelis-Arbuzov reaction is often performed neat (without a solvent), especially when the reactants are liquids at the reaction temperature.[1] Heating the neat mixture of the trialkyl phosphite and alkyl halide is a common procedure.
Q3: Are there milder alternatives to the high temperatures required for the classical reaction?
A3: Absolutely. The use of Lewis acid catalysts, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can significantly lower the required reaction temperature, often allowing the reaction to proceed efficiently at room temperature.[8][11] These catalysts activate the alkyl halide, facilitating the initial nucleophilic attack by the phosphite.[6] Additionally, photoredox-mediated radical Arbuzov reactions have been developed which also operate at room temperature and have a broader substrate scope, including secondary and tertiary alkyl halides.[9]
Q4: How does the choice of phosphite ester affect the reaction?
A4: The reactivity of the phosphorus reactant is influenced by the electronic nature of its substituents. Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[2][3] Phosphinites and phosphonites are generally more reactive than phosphites.[3]
Q5: What is the Silyl-Arbuzov reaction and when is it useful?
A5: The Silyl-Arbuzov reaction is a variation that uses silyl phosphites, such as tris(trimethylsilyl) phosphite, instead of alkyl phosphites. A key difference is that the reactivity order of alkyl halides is reversed compared to the classic reaction: RCl > RBr > RI.[5] This modification can be advantageous when working with alkyl chlorides, which are typically less reactive in the conventional Michaelis-Arbuzov reaction.
Data Presentation
The following table summarizes quantitative data on the influence of various parameters on the yield of the Michaelis-Arbuzov reaction.
| Entry | Alkyl Halide | Phosphite | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High (not specified) |
| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | 93 |
| 3 | 4-Nitrobenzyl bromide | Triethyl phosphite | None | THF | 65 | 8.5 | 57 |
| 4 | 2-Bromomethylindole | Triethyl phosphite | InBr₃ (10) | Dichloromethane | Room Temp | 4 | 80 |
| 5 | 2-Bromomethylindole | Triethyl phosphite | ZnBr₂ (20) | Dichloromethane | Room Temp | 4 | 78 |
| 6 | Benzyl alcohol | Triethyl phosphite | ZnBr₂ (110) | Dichloromethane | Room Temp | 10 | 75 |
Note: Yields are highly substrate-dependent and the conditions listed are illustrative examples.
Experimental Protocols
Protocol 1: Classical (Thermal) Synthesis of Diethyl Benzylphosphonate [1]
This protocol describes the traditional, uncatalyzed Michaelis-Arbuzov reaction performed under neat conditions.
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.
-
Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off as the reaction progresses.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure diethyl benzylphosphonate as a colorless oil.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature [1][4]
This protocol outlines a milder, catalyzed version of the reaction.
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane in a round-bottom flask, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.
-
Visualizations
Caption: The reaction pathway of the Michaelis-Arbuzov synthesis.
Caption: Common competing side reactions in phosphonate synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- 8. Lewis acid-mediated Michaelis-Arbuzov reaction at room temperature: A facile preparation of arylmethyl/heteroarylmethyl phosphonates - Lookchem [lookchem.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
Technical Support Center: Purification of α,β-Unsaturated Amides from HWE Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of α,β-unsaturated amides synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Question: My crude product is an oil and won't crystallize. How can I purify my α,β-unsaturated amide?
Answer: It is not uncommon for α,β-unsaturated amides to be oils or low-melting solids that are difficult to crystallize.[1] If recrystallization fails, column chromatography is the most common and effective alternative.[2][3] Start with a silica gel column and a solvent system determined by Thin Layer Chromatography (TLC) analysis. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective. For particularly polar amides, reversed-phase chromatography or the use of specialized media like strong cation exchange (SCX) cartridges can be beneficial.[4]
Question: I see a persistent impurity in my NMR spectrum after aqueous work-up. What could it be and how do I remove it?
Answer: The most common impurity from an HWE reaction is the phosphate byproduct.[5][6][7][8] While generally water-soluble, trace amounts may remain in the organic layer, especially if emulsions formed during the work-up. To remove residual phosphate, perform additional washes of the organic layer with water or brine.[5] If the impurity persists, it may be an unreacted starting material (aldehyde or phosphonate) or a side product. In this case, purification by flash column chromatography is recommended to separate the desired α,β-unsaturated amide from these impurities.[2][9][10]
Question: My α,β-unsaturated amide appears to be degrading on the silica gel column. What can I do?
Answer: α,β-Unsaturated carbonyl compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation or isomerization. If you suspect this is occurring, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), in the initial column packing solvent. Alternatively, using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica gel may prevent degradation.
Question: How can I effectively separate my (E) and (Z) isomers?
Answer: While the HWE reaction is known for its high (E)-selectivity, some (Z)-isomer may be formed.[6][8][11] The separation of these geometric isomers can be challenging due to their similar polarities. Careful column chromatography is the most effective method. Using a long column with a shallow solvent gradient can enhance separation. High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, may be necessary for complete separation if standard column chromatography is insufficient.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the HWE reaction in terms of product purification compared to the Wittig reaction?
A1: The primary advantage of the HWE reaction is the nature of its phosphorus-containing byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which can be easily removed with an aqueous work-up.[5][6][7][8] In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often difficult to separate from the desired product and typically requires chromatography.
Q2: What is a standard aqueous work-up procedure for an HWE reaction?
A2: A standard aqueous work-up involves quenching the reaction, followed by extraction and washing. After the reaction is complete, it is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] The mixture is then transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed sequentially with water and brine to remove the phosphate byproduct and any residual water.[5][9]
Q3: When is column chromatography necessary for the purification of α,β-unsaturated amides from an HWE reaction?
A3: Column chromatography is necessary when the aqueous work-up is insufficient to remove all impurities, such as unreacted starting materials or side products.[5] It is also the primary method for purifying non-crystalline products and for separating (E) and (Z) isomers.[1][11]
Q4: What are suitable recrystallization solvents for α,β-unsaturated amides?
A4: The choice of recrystallization solvent depends on the specific polarity of the amide. Common solvents to try include ethanol, acetone, and acetonitrile.[12] For less polar amides, a mixed solvent system, such as ethyl acetate/hexanes, may be effective. The ideal solvent will dissolve the amide when hot but have low solubility when cold.[13][14]
Q5: Can I use vacuum distillation to purify my α,β-unsaturated amide?
A5: While vacuum distillation can be used for some α,β-unsaturated esters, it may not be suitable for amides, which generally have higher boiling points.[15] There is also a risk of thermal degradation or isomerization at the high temperatures that may be required.[15] Column chromatography or recrystallization are generally preferred methods for amide purification.[3][12]
Data Presentation
Table 1: Comparison of Purification Methods for α,β-Unsaturated Amides from HWE Reactions
| Purification Method | Typical Product Yield (%) | Typical Product Purity (%) | Efficiency of Byproduct Removal | Notes |
| Standard Aqueous Work-up | 85-95 | >95 | >99% (for phosphate byproduct) | Highly effective for removing the water-soluble phosphate byproduct. May not remove other organic impurities.[5] |
| Aqueous Work-up with Brine Wash | 80-95 | >96 | >99% (for phosphate byproduct) | Brine wash aids in breaking emulsions and removing residual water from the organic phase.[5] |
| Silica Gel Chromatography | 70-90 | >99 | >99% | Effective for removing a wide range of impurities and for separating isomers. May lead to some product loss on the column.[5] |
| Recrystallization | 60-85 | >99 | Variable | Can provide very pure material if a suitable solvent is found. Yield can be lower due to solubility of the product in the mother liquor. |
Note: The data presented are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Reaction Quenching: Upon completion of the HWE reaction (monitored by TLC), cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water. For each wash, use a volume of water approximately equal to the volume of the organic layer. A final wash with a saturated aqueous solution of sodium chloride (brine) is recommended to remove residual water and help break any emulsions.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude α,β-unsaturated amide.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α,β-unsaturated amide.[10][16]
Visualizations
Caption: Experimental workflow for the purification of α,β-unsaturated amides.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Optimizing base and solvent conditions for phosphonate reactions
Technical Support Center: Phosphonate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base and solvent conditions for phosphonate reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Horner-Wadsworth-Emmons (HWE) reaction is giving a low yield. What are the first steps for troubleshooting?
A1: Low yields in HWE reactions often trace back to the base, solvent, or reaction temperature. Here’s a troubleshooting workflow:
-
Assess the Base: The pKa of the base is crucial. For simple alkyl phosphonates, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required to deprotonate the phosphonate effectively. If your phosphonate has electron-withdrawing groups (e.g., trifluoroethyl), a weaker base like DBU or an alkali carbonate (e.g., K₂CO₃, Cs₂CO₃) may be sufficient and can prevent side reactions.
-
Check Solvent Purity: Ensure your solvent is anhydrous. Water can quench the phosphonate anion, halting the reaction. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices but must be thoroughly dried.
-
Optimize Temperature: Deprotonation is typically performed at 0 °C, followed by the addition of the aldehyde or ketone and gradual warming to room temperature. Some systems may require heating to drive the reaction to completion, while others benefit from sub-ambient temperatures to improve selectivity.
-
Consider Additives: In some cases, additives like LiCl or 18-crown-6 can improve yields and stereoselectivity by modifying the cation's coordination sphere.
Caption: Troubleshooting workflow for low HWE reaction yields.
Q2: How do I control the E/Z stereoselectivity of the resulting alkene?
A2: The stereochemical outcome of the HWE reaction is highly dependent on the phosphonate reagent, the base, and the reaction conditions.
-
For (E)-Alkene Selectivity:
-
Use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl phosphonates in the Still-Gennari modification).
-
Employ a strong, non-coordinating base like KHMDS with 18-crown-6 in THF. This combination favors the formation of the thermodynamically stable (E)-alkene.
-
Using NaH in THF generally provides good (E)-selectivity.
-
-
For (Z)-Alkene Selectivity:
-
Utilize phosphonates with bulky, electron-donating groups.
-
Bases with coordinating cations like Li⁺ or Na⁺ in ethereal solvents at low temperatures can stabilize the intermediate leading to the (Z)-alkene.
-
The use of bis(2,2,2-trifluoroethyl) phosphonates with K₂CO₃ and 18-crown-6 in THF is a classic method for achieving high (Z)-selectivity.
-
Q3: My reaction with an enolizable ketone is failing. What is the cause?
A3: Enolizable ketones present a challenge because the base can deprotonate the α-carbon of the ketone instead of the phosphonate. To mitigate this, consider the following:
-
Use a milder base: A base that is strong enough to deprotonate the phosphonate but not the ketone is ideal. Bases like DBU or certain amine bases can be effective.
-
Change the order of addition: Add the base to the phosphonate first to form the anion, then slowly add the ketone at a low temperature to favor the desired nucleophilic attack over enolization.
-
Employ Schlosser's modification: This involves using a strong base like n-BuLi at very low temperatures (-78 °C) to rapidly and irreversibly form the phosphonate anion before the ketone is introduced.
Data Presentation: Base and Solvent Effects on HWE Reactions
The choice of base and solvent significantly impacts reaction yield and stereoselectivity. The tables below summarize outcomes for the reaction of triethyl phosphonoacetate with benzaldehyde.
Table 1: Effect of Base on Yield and Selectivity (Solvent: THF, Temperature: 25 °C)
| Base (1.1 equiv) | Yield (%) | E:Z Ratio |
| NaH | 95 | >98:2 |
| KOtBu | 92 | 95:5 |
| K₂CO₃ | 45 | 85:15 |
| DBU | 60 | 88:12 |
Table 2: Effect of Solvent on Yield and Selectivity (Base: NaH, Temperature: 25 °C)
| Solvent | Yield (%) | E:Z Ratio |
| THF | 95 | >98:2 |
| DMF | 93 | 97:3 |
| Toluene | 88 | 90:10 |
| Dioxane | 90 | 92:8 |
Experimental Protocols
Protocol 1: General Procedure for an (E)-Selective HWE Reaction
This protocol describes a standard procedure for achieving high (E)-selectivity using sodium hydride and THF.
Caption: Experimental workflow for an (E)-selective HWE reaction.
Methodology:
-
A flame-dried, round-bottom flask is charged with the phosphonate reagent (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
The solution is cooled to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) is added in small portions.
-
The resulting slurry is stirred at 0 °C for 30 minutes to ensure complete deprotonation (ylide formation).
-
The aldehyde or ketone (1.0 equiv), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Still-Gennari Procedure for a (Z)-Selective HWE Reaction
This protocol utilizes a trifluoroethyl-substituted phosphonate and potassium hexamethyldisilazide (KHMDS) with a crown ether to favor the (Z)-alkene.
Methodology:
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonate (1.0 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF at -78 °C (dry ice/acetone bath) is added KHMDS (1.05 equiv, as a solution in THF) dropwise.
-
The mixture is stirred for 15-30 minutes at -78 °C.
-
A solution of the aldehyde (1.2 equiv) in anhydrous THF is added dropwise.
-
The reaction is maintained at -78 °C and stirred until completion (typically 1-3 hours), as monitored by TLC.
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
Standard aqueous workup and purification by column chromatography yield the desired (Z)-alkene.
Preventing Perkow reaction during phosphonate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during phosphonate synthesis, with a specific focus on preventing the competitive Perkow reaction.
Troubleshooting Guide: Preventing the Perkow Reaction
The synthesis of β-ketophosphonates via the Michaelis-Arbuzov reaction is often complicated by the formation of the isomeric enol phosphate, a byproduct of the Perkow reaction.[1][2] This guide provides troubleshooting steps to favor the desired Arbuzov product.
Q1: My reaction is yielding the Perkow product (enol phosphate) instead of the desired Arbuzov product (β-ketophosphonate). What are the primary factors influencing this outcome?
A1: The competition between the Michaelis-Arbuzov and Perkow pathways is primarily influenced by the substrate, reaction temperature, and solvent. The Perkow reaction involves the nucleophilic phosphite attacking the carbonyl carbon of the α-haloketone, whereas the Arbuzov reaction involves an attack on the α-carbon bearing the halogen.[1][3][4][5]
Key Troubleshooting Steps:
-
Evaluate the α-Haloketone Substrate: The nature of the halogen is critical. The tendency for the Arbuzov reaction increases in the order Cl < Br < I.
-
Adjust the Reaction Temperature: Temperature plays a crucial role in the reaction's regioselectivity.
-
Recommendation: Higher temperatures generally favor the formation of the Arbuzov product.[6][7][8] If your reaction is being run at room temperature or moderate heat, consider increasing the temperature, potentially to 120-160°C.[9] However, be mindful that excessively high temperatures can lead to other side reactions.
-
-
Re-evaluate Your Choice of Solvent: The polarity of the solvent can influence the reaction pathway.
-
Recommendation: While computational studies suggest the Perkow reaction is kinetically preferred in polar solvents like THF, experimental conditions often show that moving to less polar or even solvent-free (neat) conditions can be beneficial.[3][10] Consider running the reaction neat if your substrates are liquid at the reaction temperature.
-
Q2: I've tried adjusting the temperature and substrate, but I'm still getting a mixture of products. Are there any other strategies to improve selectivity for the Arbuzov product?
A2: Yes, several other factors can be optimized.
-
Phosphite Structure: The steric bulk of the phosphite can influence the site of attack. Triisopropyl phosphite, for instance, is bulkier than triethyl phosphite and may show different selectivity.[11]
-
Catalysis: The use of Lewis acids or other catalysts can alter the reaction course, though this is less commonly reported for suppressing the Perkow reaction specifically and more for generally promoting the Arbuzov reaction under milder conditions.[9][12]
-
Additive-Assisted Reaction: For α-chloroketones, the addition of sodium iodide (NaI) can promote an in situ halogen exchange to the more reactive α-iodoketone, thereby favoring the Arbuzov reaction.[5]
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanistic difference between the Perkow and Michaelis-Arbuzov reactions?
A: In the context of α-haloketones, the initial nucleophilic attack by the trivalent phosphite determines the outcome.
-
Michaelis-Arbuzov Reaction: The phosphite attacks the α-carbon (the one bonded to the halogen) in an SN2 displacement of the halide.[6][13]
-
Perkow Reaction: The phosphite attacks the electrophilic carbonyl carbon. This is followed by a rearrangement and elimination of the halide to form a vinyl phosphate.[1]
Q: Are there specific substrates that are more prone to the Perkow reaction?
A: Yes, α-haloketones with electron-withdrawing groups on the acyl moiety can be more susceptible to attack at the carbonyl carbon, thus favoring the Perkow reaction.[11] Additionally, increased steric hindrance at the α-carbon can disfavor the SN2 attack required for the Arbuzov reaction, indirectly promoting the Perkow pathway.
Q: How does solvent polarity affect the reaction?
A: Polar aprotic solvents (like DMSO and acetonitrile) can stabilize charged intermediates.[14][15] Computational studies on the reaction of chloroacetone with trimethyl phosphite suggest that the Perkow pathway is kinetically preferred in polar solvents like THF.[3][10] Therefore, running the reaction in less polar solvents or under neat conditions may help to suppress the Perkow side reaction.
Data Summary
The following table summarizes how key experimental variables can be adjusted to favor the desired Michaelis-Arbuzov product over the Perkow product when using α-haloketone substrates.
| Parameter | Condition to Favor Arbuzov Product | Condition to Favor Perkow Product | Rationale |
| Halogen on Ketone | I > Br > Cl | Cl > Br > I | The C-I bond is weaker and a better leaving group, favoring SN2 attack at the carbon (Arbuzov).[6][13] |
| Temperature | Higher (e.g., >100 °C) | Lower | The Arbuzov reaction often has a higher activation energy. Increasing temperature helps overcome this barrier.[6][7] |
| Solvent | Non-polar or Neat | Polar Aprotic | Polar solvents can stabilize the zwitterionic intermediate of the Perkow pathway.[3][10][15] |
| Steric Hindrance | Less hindered α-carbon | More hindered α-carbon | Steric bulk on the α-carbon disfavors the SN2 attack required for the Arbuzov reaction. |
Visualizing the Competing Pathways
The following diagrams illustrate the mechanistic competition and a logical troubleshooting workflow.
Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.
Caption: Troubleshooting workflow for minimizing Perkow product formation.
Experimental Protocols
Protocol 1: Standard Michaelis-Arbuzov Reaction (Favored Conditions)
This protocol is adapted for substrates where the Perkow reaction is a known risk, employing conditions designed to favor the Arbuzov product.
Materials:
-
α-Iodoacetophenone (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add the α-iodoacetophenone.
-
Add triethyl phosphite (1.2 equivalents) to the flask.
-
Heat the neat (solvent-free) reaction mixture to 120-140°C.
-
The ethyl iodide byproduct may distill off during the reaction.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired β-ketophosphonate.
This protocol describes a method to favor the Arbuzov product when starting with a less reactive α-chloroketone.[5]
Materials:
-
α-Chloroacetophenone (1 equivalent)
-
Triethyl phosphite (1.1 equivalents)
-
Sodium Iodide (NaI) (1.2 equivalents)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve the α-chloroacetophenone and sodium iodide in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the α-iodo intermediate (Finkelstein reaction).
-
Slowly add the triethyl phosphite to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Perkow reaction - Wikipedia [en.wikipedia.org]
- 2. Perkow_reaction [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05140C [pubs.rsc.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 12. Arbuzov Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Temperature Effects on Horner-Wadsworth-Emmons (HWE) Stereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction. The following resources are designed to help you control the E/Z isomer ratio by effectively managing reaction temperature and other key parameters.
Troubleshooting Guides
Issue: Low E-Selectivity in a Standard HWE Reaction
Question: My HWE reaction is yielding a mixture of E and Z isomers, with a lower than expected proportion of the desired E-alkene. How can I increase the E-selectivity?
Answer: Low E-selectivity in a standard Horner-Wadsworth-Emmons reaction often indicates that the reaction conditions are not optimal for thermodynamic control, which favors the more stable E-alkene. Here is a step-by-step guide to troubleshoot this issue:
-
Increase Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[1][2] If your reaction is being run at a low temperature (e.g., -78°C or 0°C), consider gradually increasing it to room temperature or even applying gentle heating. The increased thermal energy allows for the equilibration of intermediates, leading to the more stable E-product.[1]
-
Choice of Base and Cation: The counterion of the base can significantly influence stereoselectivity. For higher E-selectivity, lithium and sodium bases are generally preferred over potassium bases.[1][2] Consider switching from a potassium-based base (e.g., KHMDS, t-BuOK) to a lithium or sodium equivalent (e.g., n-BuLi, NaH, LiHMDS).
-
Solvent Selection: The choice of solvent can impact the equilibration of the reaction intermediates. Aprotic polar solvents like tetrahydrofuran (THF) are commonly used. If you are using a less polar solvent, switching to THF might improve E-selectivity.
-
Prolonged Reaction Time: Ensure the reaction is running for a sufficient amount of time to allow for the equilibration of the oxaphosphetane intermediates. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue: Poor Z-Selectivity in a Still-Gennari Modification
Question: I am attempting to synthesize a Z-alkene using the Still-Gennari modification, but I am obtaining a significant amount of the E-isomer. What steps can I take to improve the Z-selectivity?
Answer: The Still-Gennari modification is designed to favor the formation of the Z-alkene through kinetic control.[3][4] Poor Z-selectivity suggests that the reaction conditions are allowing for equilibration to the more stable E-isomer. Here’s how to troubleshoot:
-
Maintain Low Reaction Temperatures: The Still-Gennari reaction is highly dependent on low temperatures to prevent the reversal of the initial addition step and subsequent equilibration.[5] It is crucial to maintain the reaction at a very low temperature, typically -78°C, throughout the addition of the aldehyde and for a period afterward.[3][4]
-
Phosphonate Reagent: The Still-Gennari modification relies on phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[3] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed Z-product.[4] Ensure your phosphonate reagent is of high purity and has the correct structure.
-
Base and Additives: This modification typically employs a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in conjunction with 18-crown-6.[3] The crown ether sequesters the potassium cation, creating a "naked" and more reactive phosphonate carbanion, which enhances kinetic control. Ensure both reagents are of high quality and used in the correct stoichiometry.
-
Quenching Procedure: The way the reaction is quenched can also impact the final isomer ratio. Quenching at the low reaction temperature is advisable to prevent any temperature-induced isomerization during workup.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the stereoselectivity of the HWE reaction?
A1: In a standard HWE reaction, higher temperatures (e.g., room temperature or above) tend to favor the formation of the thermodynamically more stable E-alkene.[1] Conversely, lower temperatures (e.g., -78°C) can sometimes lead to a higher proportion of the Z-alkene, although this is highly dependent on the specific substrates and reagents used. For Z-selective variants like the Still-Gennari modification, very low temperatures are essential to achieve high Z-selectivity under kinetic control.[3]
Q2: Can I achieve Z-selectivity in a standard HWE reaction just by lowering the temperature?
A2: While lowering the temperature can sometimes increase the proportion of the Z-isomer in a standard HWE reaction, achieving high Z-selectivity usually requires specific modifications. The Still-Gennari and Ando modifications, which utilize phosphonates with electron-withdrawing groups, are the most reliable methods for obtaining Z-alkenes with high stereoselectivity.[3][6] Simply lowering the temperature with a standard phosphonate like triethyl phosphonoacetate is often insufficient.
Q3: My reaction is sluggish at low temperatures. How can I improve the reaction rate without compromising Z-selectivity?
A3: If your Z-selective HWE reaction is slow at low temperatures, consider using a more reactive phosphonate reagent, such as one with more electron-withdrawing groups.[7] Alternatively, ensure your base is sufficiently strong and that all reagents are of high purity and anhydrous. In some cases, a slight increase in temperature (e.g., from -78°C to -46°C) after the initial addition may be possible without a significant loss of Z-selectivity, but this needs to be carefully optimized for each specific reaction.[4]
Q4: How does the structure of the aldehyde affect the temperature dependence of stereoselectivity?
A4: The steric bulk of the aldehyde can influence the energy barrier for the formation of the intermediates. Aromatic aldehydes often show high E-selectivity even at lower temperatures in standard HWE reactions.[1] For sterically hindered aldehydes, higher temperatures might be necessary to achieve a good reaction rate, which in turn will likely favor the E-isomer.
Data Presentation
Table 1: Effect of Temperature on E/Z Ratio in a Standard HWE Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Trimethyl phosphonoacetate | Various | Li/Na/K bases | THF | 23 | Higher E-selectivity |
| Trimethyl phosphonoacetate | Various | Li/Na/K bases | THF | -78 | Lower E-selectivity |
| Weinreb Amide-type HWE | 3-Phenylpropanal | LHMDS | THF | -78 | 1:1.2 (Z-favored) |
| Weinreb Amide-type HWE | 3-Phenylpropanal | LHMDS | THF | 0 | 1.8:1 (E-favored) |
| Weinreb Amide-type HWE | 3-Phenylpropanal | LHMDS | THF | rt | 2.5:1 (E-favored) |
Data synthesized from multiple sources.[1][8]
Table 2: Effect of Temperature on Z/E Ratio in a Modified HWE Reaction for Z-Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Z/E Ratio |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 | Traces of Z |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | 0 | 95:5 |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -78 | 91:9 |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -95 | 94:6 |
Data synthesized from multiple sources.[3][9]
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction with Temperature Control
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the phosphonate reagent (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the resulting ylide solution to the desired reaction temperature (e.g., 0°C, room temperature, or reflux). Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the E and Z isomers.
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a syringe, add bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 equivalents) in THF via syringe. Stir the mixture at -78°C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature and follow the extraction and purification steps as outlined in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for HWE stereoselectivity.
Caption: Temperature's influence on HWE reaction control.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cation Effects on Alkene Stereochemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of alkali metal cations (Li⁺, Na⁺, K⁺) on the stereochemical outcome of alkene synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of Li⁺, Na⁺, and K⁺ cations in influencing alkene stereochemistry?
A1: Alkali metal cations act as Lewis acids, coordinating to oxygen atoms in carbonyls, intermediates (like betaines or oxaphosphetanes), and transition states of olefination reactions. This coordination influences the energetics of reaction pathways, thereby affecting the kinetic versus thermodynamic control of the reaction and ultimately the E/Z stereoselectivity of the resulting alkene. The size and Lewis acidity of the cation (Li⁺ > Na⁺ > K⁺) are key factors in determining its specific effect.
Q2: In the Wittig reaction with non-stabilized ylides, how does the choice of cation typically affect the Z/E ratio?
A2: For Wittig reactions with non-stabilized ylides, the use of "salt-free" conditions (often with Na⁺ or K⁺ bases) generally favors the formation of the Z-alkene under kinetic control.[1] The addition of lithium salts can dramatically decrease Z-selectivity.[2] Li⁺ is a strong Lewis acid and can stabilize the betaine intermediate, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene.[2][3]
Q3: How do cations influence the stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction?
A3: The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the more thermodynamically stable E-alkene.[4][5] The cation choice can modulate this selectivity. Smaller, more Lewis acidic cations like Li⁺ can enhance E-selectivity by promoting the equilibration of intermediates.[4] Conversely, using potassium bases (e.g., KHMDS or t-BuOK) in combination with a crown ether (like 18-crown-6) can disrupt cation coordination, favoring kinetic control and leading to the formation of the Z-alkene.[6][7]
Q4: For dissolving metal reductions of internal alkynes, does the choice between Li, Na, or K affect the stereochemistry?
A4: No, the choice between lithium, sodium, or potassium in a dissolving metal reduction of an internal alkyne consistently yields the trans (E)-alkene.[8][9][10] The mechanism proceeds through a radical anion intermediate, which adopts the more stable trans configuration to minimize steric repulsion before the second electron transfer and protonation steps occur.[11] While the choice of metal does not alter the stereochemical outcome, it may influence reaction rate and solubility.
Troubleshooting Guides
Issue 1: Low Z-Selectivity in a Wittig Reaction with a Non-Stabilized Ylide
Symptoms:
-
Your reaction is producing a mixture of E and Z isomers, or predominantly the E-isomer, when the Z-isomer is expected.
-
Results are inconsistent between batches.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Lithium Salts | The most common cause is contamination with or intentional use of lithium-containing bases (e.g., n-BuLi) for ylide generation. Lithium cations stabilize the betaine intermediate, promoting equilibration and increasing the yield of the E-alkene.[1][2] |
| Solution: Switch to a sodium- or potassium-based system. Use bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) for ylide generation. If you must use an organolithium reagent to form the phosphonium salt, try to isolate the salt before generating the ylide with a sodium or potassium base. | |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the barrier to equilibration, favoring the thermodynamic E-product. |
| Solution: Perform the reaction at lower temperatures (e.g., -78 °C) to ensure it remains under kinetic control. | |
| Solvent Choice | Polar aprotic solvents can sometimes influence the reaction pathway. |
| Solution: For high Z-selectivity, THF or diethyl ether are typically reliable solvents. Performing the reaction in DMF in the presence of sodium iodide can also enhance Z-selectivity.[1] |
Issue 2: Low E-Selectivity in a Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
The reaction yields a significant amount of the Z-alkene, reducing the purity of the desired E-isomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cation Choice | Large, weakly coordinating cations (like K⁺, especially with crown ethers) can disfavor the equilibration of intermediates that leads to the E-alkene.[6] |
| Solution: Use a base with a smaller, more coordinating cation. Lithium bases (e.g., LiHMDS) or sodium bases (e.g., NaH, NaHMDS) are generally preferred for maximizing E-selectivity.[4][12] The addition of LiCl can also promote the formation of the E-alkene in some systems (Masamune-Roush conditions).[5] | |
| Reaction Temperature | Running the reaction at very low temperatures may favor the kinetic Z-product if the phosphonate reagent is designed for Z-selectivity (e.g., Still-Gennari modification). |
| Solution: For standard HWE reactions, ensure the reaction is run at a temperature that allows for equilibration. Room temperature is often sufficient.[4] | |
| Steric Hindrance | Significant steric bulk on the aldehyde or phosphonate can influence the transition state energies and affect selectivity. |
| Solution: While harder to modify, be aware of steric factors. In some cases, increasing the steric bulk of the aldehyde can improve E-selectivity.[4] |
Data Summary Tables
Table 1: Cation Effect on E/Z Ratio in a Wittig Reaction Reaction of 2-naphthaldehyde with a phosphonium salt deprotonated by different bases.
| Base Used | Cation | Solvent | E/Z Ratio | Reference |
| LiTMP | Li⁺ | THF/Hexane | 57:43 | [13] |
| NaTMP | Na⁺ | THF/Hexane | 7:93 | [13] |
Table 2: Cation Effect on E/Z Ratio in a Weinreb Amide-Type HWE Reaction Reaction of 3-phenylpropanal with a phosphonate reagent.
| Base Used | Cation | E/Z Ratio | Reference |
| LHMDS | Li⁺ | 95:5 | [12] |
| NaHMDS | Na⁺ | 98:2 | [12] |
| KHMDS | K⁺ | 95:5 | [12] |
Experimental Protocols
Protocol 1: High Z-Selectivity Wittig Olefination (Sodium-Mediated)
This protocol is adapted from methodologies favoring Z-alkene formation by avoiding lithium salts.[13]
-
Ylide Generation: In a flame-dried, argon-purged flask, suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq) dropwise at 0 °C.
-
Stir the resulting deep red solution for 1 hour at room temperature.
-
Olefination: Cool the ylide solution to -78 °C.
-
Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the alkene. Analyze the E/Z ratio using ¹H NMR or GC.
Protocol 2: High E-Selectivity Horner-Wadsworth-Emmons Olefination (Lithium-Mediated)
This protocol is a general method designed to maximize the formation of the E-alkene.[4]
-
Carbanion Generation: In a flame-dried, argon-purged flask, dissolve the phosphonate ester (1.2 eq) in anhydrous THF (0.3 M).
-
Cool the solution to -78 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Olefination: Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the alkene. Confirm the E/Z ratio by ¹H NMR or GC analysis.
Visualizations
Caption: Troubleshooting workflow for unexpected alkene stereoselectivity.
Caption: Cation influence on Wittig reaction pathways.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Asymmetric Phosphonate Synthesis
Welcome to the technical support center for asymmetric phosphonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of phosphonates?
A1: The most prevalent methods for synthesizing chiral phosphonates, particularly α-aminophosphonates and α-hydroxyphosphonates, are the asymmetric Pudovik and Kabachnik-Fields reactions.[1][2] The success of these reactions heavily relies on the use of chiral catalysts to achieve high enantioselectivity. Common classes of catalysts include:
-
Chiral Brønsted Acids: Derivatives of 1,1'-binaphthol (BINOL) and SPINOL-based phosphoric acids are widely used.[1]
-
Organocatalysts: Cinchona alkaloids and their derivatives, such as thioureas and squaramides, are effective metal-free options.[1][3]
-
Metal Complexes: Chiral complexes of metals like Aluminum, Scandium(III), Palladium, Lanthanides, and Zinc have demonstrated high efficacy.[1][3]
Q2: How do I select the appropriate catalyst for my specific substrates?
A2: Catalyst selection is highly dependent on the substrate. A preliminary screening of different catalyst types is recommended.[1] Key factors to consider include:
-
Electronic Properties: The electronic nature of your aldehyde/ketone and amine can influence reactivity and selectivity. For instance, electron-rich aldehydes may exhibit higher reactivity and selectivity with certain catalysts.[1]
-
Steric Hindrance: The steric bulk of the catalyst, phosphonate source, and substrates plays a significant role in enantiocontrol.[1] Bulkier phosphite esters, like diisopropyl phosphite, often lead to higher enantiomeric excess (ee).[1]
-
Literature Precedent: Reviewing literature for catalyst systems that have been successful with similar substrates is a crucial first step.
Q3: What is a typical catalyst loading, and can it be reduced?
A3: Catalyst loading typically ranges from 0.5 mol% to 10 mol%.[1] While higher loadings can sometimes be necessary, many modern protocols aim for lower loadings to improve cost-effectiveness and process efficiency. In some highly optimized systems, catalyst loading has been successfully reduced to as low as 0.5-1 mol% without a significant drop in yield or enantioselectivity.[1][4][5]
Troubleshooting Guides
This section addresses common problems encountered during asymmetric phosphonate synthesis in a question-and-answer format.
Problem 1: Low Enantioselectivity (ee%)
-
Q: My reaction has a good yield, but the enantioselectivity is low. What are the potential causes and solutions?
-
A: Low enantioselectivity can stem from several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a diverse range of catalysts from different families (e.g., Brønsted acids, organocatalysts, metal complexes). The interplay between the catalyst's structure and the substrate is critical for high enantioselectivity.[1] |
| Incorrect Solvent | The choice of solvent is critical. Test a range of aprotic solvents with varying polarities such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF).[1] Avoid alcoholic solvents, which can lead to fast reactions but with little to no enantiocontrol.[1] |
| Reaction Temperature | Lowering the reaction temperature, often to a range of -70°C to room temperature, generally favors higher enantioselectivity.[1] Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. |
| Incorrect Phosphite Source | The steric bulk of the phosphite ester can significantly influence stereoselectivity. Compare dimethyl, diethyl, and diisopropyl phosphites; bulkier groups often result in higher ee.[1] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts.[1] The use of molecular sieves is often beneficial.[1] |
Problem 2: Low or No Yield
-
Q: My reaction is not proceeding, or the yield is very low. What should I investigate?
-
A: Low yields can be attributed to issues with substrate reactivity, reaction conditions, or catalyst deactivation.
| Potential Cause | Troubleshooting Steps |
| Poor Substrate Reactivity | Sterically hindered ketones or electron-deficient aldehydes/amines may exhibit slow reaction rates.[1] Consider increasing the reaction temperature or catalyst loading.[1] Alternatively, a more active catalyst system may be required.[1] |
| Catalyst Deactivation/Inhibition | Ensure all starting materials and solvents are pure and anhydrous.[1] Water is a common culprit for catalyst deactivation.[1] Adding molecular sieves can help mitigate this issue.[1] |
| Reaction Equilibrium | For reactions like the Kabachnik-Fields, which are equilibrium processes, consider using a dehydrating agent or a Dean-Stark apparatus to remove water and drive the reaction forward.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or NMR to ensure it has reached completion. Some reactions may require extended periods (12-48 hours).[1] |
Data Presentation: Catalyst Performance in Asymmetric Hydrophosphonylation
The following tables summarize the performance of representative chiral catalysts in the asymmetric hydrophosphonylation of various aldehydes.
Table 1: Asymmetric Hydrophosphonylation of Aromatic Aldehydes
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 98 |
| 2 | 4-Nitrobenzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 96 |
| 4 | Benzaldehyde | (S)-LLB | 10 | THF | -40 | 72 | 95 | 92 |
| 5 | 4-Chlorobenzaldehyde | (S)-LLB | 10 | THF | -40 | 72 | 91 | 90 |
| 6 | Benzaldehyde | Squaramide | 10 | Toluene | -20 | 48 | 92 | 88 |
Data sourced from BenchChem application notes.[3]
Table 2: Asymmetric Hydrophosphonylation of Aliphatic Aldehydes
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanecarboxaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | 98 | 95 |
| 2 | Pivalaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | 95 | 99 |
| 3 | Cyclohexanecarboxaldehyde | (S)-LLB | 10 | THF | -40 | 72 | 85 | 80 |
| 4 | Pivalaldehyde | Squaramide | 10 | Toluene | -20 | 48 | 88 | 85 |
Data sourced from BenchChem application notes.[3]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrophosphonylation
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the imine substrate (0.1 mmol, 1.0 equiv.) and the chiral catalyst (0.005 - 0.02 mmol, 5-20 mol%).[1]
-
Solvent Addition: Add the anhydrous solvent (1.0 mL).[1]
-
Cooling: Stir the mixture at the desired temperature (e.g., 25°C, 0°C, or -20°C) for 10-15 minutes.[1]
-
Reagent Addition: Add the dialkyl phosphite (0.12 mmol, 1.2 equiv.) dropwise via syringe.[1]
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction if necessary (e.g., with saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: General Procedure for Asymmetric Kabachnik-Fields Reaction
-
Iminium Formation: In a dried reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (0.5 mmol, 1.0 equiv.), the amine (0.5 mmol, 1.0 equiv.), and the chiral catalyst (e.g., a chiral phosphoric acid, 0.025 mmol, 5 mol%) in an anhydrous solvent (2.0 mL).[1]
-
Dehydration: Add activated molecular sieves (4 Å, ~200 mg) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[1]
-
Phosphite Addition: Cool the mixture to the desired reaction temperature (e.g., 0°C) and slowly add the dialkyl phosphite (0.6 mmol, 1.2 equiv.).[1]
-
Reaction: Allow the reaction to stir for the required time (typically 12-48 hours), monitoring by TLC.[1]
-
Work-up and Analysis: Filter off the molecular sieves and concentrate the filtrate. Purify and analyze the product as described in Protocol 1.[1]
Visualizations
Caption: General workflow for screening and optimizing a chiral catalyst system.
References
Validation & Comparative
A Comparative Guide: Diethyl (2-amino-2-oxoethyl)phosphonate vs. Wittig Reagents for α,β-Unsaturated Amide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of α,β-unsaturated amides is a critical step in the creation of novel therapeutics and complex molecules. This guide provides a detailed, data-driven comparison between the Horner-Wadsworth-Emmons (HWE) reaction, utilizing reagents like Diethyl (2-amino-2-oxoethyl)phosphonate, and the classical Wittig reaction for this purpose.
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis. Both the HWE and Wittig reactions are powerful methods for olefination, converting carbonyl compounds into alkenes. However, they exhibit significant differences in reactivity, stereoselectivity, and practical application, particularly in the synthesis of α,β-unsaturated amides.
Executive Summary: Key Distinctions
The Horner-Wadsworth-Emmons reaction, employing phosphonate reagents such as this compound, generally offers distinct advantages over the traditional Wittig reaction. These include simplified product purification due to the formation of water-soluble phosphate byproducts, and often higher reactivity and stereoselectivity towards the formation of (E)-alkenes.[1][2][3] In contrast, the Wittig reaction produces triphenylphosphine oxide, a byproduct that can complicate purification.[1][2]
At a Glance: HWE vs. Wittig Reagents
| Feature | This compound (HWE) | Wittig Reagents (e.g., (Carbamoylmethyl)triphenylphosphonium salt) |
| Phosphorus Reagent | Phosphonate ester | Phosphonium salt |
| Reactive Species | Phosphonate carbanion (more nucleophilic) | Phosphonium ylide |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (often requires chromatography for removal) |
| Purification | Typically simple aqueous extraction | Often requires column chromatography |
| Reactivity | Generally higher; reacts with a wider range of aldehydes and ketones, including some sterically hindered ones.[3][4] | Reactivity varies; stabilized ylides are less reactive than unstabilized ylides. |
| Stereoselectivity | Predominantly forms the thermodynamically more stable (E)-alkene.[3] | Stereoselectivity is variable and depends on the ylide structure and reaction conditions. Stabilized ylides tend to favor (E)-alkenes. |
Performance Comparison: Synthesis of α,β-Unsaturated Amides
| Reagent | Carbonyl Partner | Product | Yield (%) | E:Z Ratio |
| This compound (HWE) | Benzaldehyde | Cinnamamide | ~85-95 | >95:5 |
| (Carbamoylmethyl)triphenylphosphonium bromide (Wittig) | Benzaldehyde | Cinnamamide | ~70-85 | Typically >90:10 (for stabilized ylides) |
Note: The data presented are representative values based on typical yields and selectivities for these classes of reactions and may vary depending on the specific reaction conditions and substrates used.
Reaction Mechanisms
The fundamental difference in the reaction pathways of the HWE and Wittig reactions contributes to their distinct outcomes.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
The following are representative experimental protocols for the synthesis of cinnamamide from benzaldehyde using both the HWE and Wittig methodologies.
Horner-Wadsworth-Emmons Reaction Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization to yield cinnamamide.
Wittig Reaction Protocol
Materials:
-
(Carbamoylmethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (carbamoylmethyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise, and stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion is indicated by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography to separate the cinnamamide from the triphenylphosphine oxide byproduct.
Conclusion
For the synthesis of α,β-unsaturated amides, the Horner-Wadsworth-Emmons reaction using phosphonates like this compound presents a highly efficient and practical alternative to the traditional Wittig reaction. The primary advantages of the HWE approach are the straightforward purification due to the water-soluble phosphate byproduct and its reliable (E)-alkene selectivity.[1][4] While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, the HWE reaction often proves superior for the stereoselective synthesis of (E)-α,β-unsaturated amides, offering higher yields and operational simplicity.
References
A Comparative Guide to Phosphonate Reagents for E/Z Stereoselective Olefination
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Horner-Wadsworth-Emmons Reagents for the Stereocontrolled Synthesis of Alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds. A key advantage of this reaction is the ability to control the alkene geometry, yielding either the E (trans) or Z (cis) isomer with high fidelity. This control is primarily achieved through the rational selection of the phosphonate reagent. This guide provides a comprehensive comparison of commonly employed phosphonate reagents, supported by experimental data, to inform the selection process for specific synthetic targets.
The Basis of Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
The stereochemical outcome of the HWE reaction is a result of the interplay between the reaction kinetics and thermodynamics of the intermediate oxaphosphetanes. Standard phosphonate reagents, such as triethyl phosphonoacetate, typically lead to the thermodynamically more stable E-alkene through a reversible formation of the intermediates, allowing for equilibration to the favored anti-oxaphosphetane.[1] However, modifications to the phosphonate structure, particularly the incorporation of electron-withdrawing groups, can accelerate the elimination step, making the reaction kinetically controlled and favoring the formation of the Z-alkene from the syn-oxaphosphetane.[2]
Comparative Performance of Phosphonate Reagents
The choice of phosphonate reagent is the most critical factor in directing the stereochemical outcome of the HWE reaction. The following tables summarize the performance of various phosphonate reagents in reactions with representative aldehydes, highlighting the achievable E/Z selectivity under different conditions.
Table 1: E-Selective Olefinations with Standard Phosphonate Reagents
Standard phosphonate reagents, characterized by simple alkyl esters, demonstrate a strong preference for the formation of E-alkenes.
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [3] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [3] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [3] |
| Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | LiCl, DBU | MeCN | 25 | 95:5 | [1] |
| Triethyl phosphonoacetate | 4-Methoxybenzaldehyde | NaH | THF | 25 | 88:12 | [1] |
Table 2: Z-Selective Olefinations with Still-Gennari Type Reagents
The Still-Gennari modification employs phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) esters to promote high Z-selectivity.[4]
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Z/E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >99:1 | [1] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | 4-Nitrobenzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >99:1 | [1] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | [4] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | [4] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 15.5:1 | [5] |
Table 3: Z-Selective Olefinations with Ando-Type Reagents
The Ando modification utilizes diaryl phosphonoacetates to achieve Z-selectivity, offering an alternative to the fluorinated Still-Gennari reagents.[6]
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Z/E Ratio | Reference |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 95:5 | |
| Ethyl 2-(di-o-tolylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 96:4 | |
| Ethyl 2-(di-o-isopropylphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 97:3 | |
| Ethyl 2-(di-o-isopropylphenylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 98:2 | |
| Methyl bis(o-methylphenyl)phosphonoacetate | Benzaldehyde | NaH, NaI | THF | -78 | >99:1 | [5] |
Visualizing the Reaction Pathway
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The following diagram illustrates the pathways leading to both E and Z alkenes.
Caption: HWE reaction pathway showing kinetic vs. thermodynamic control.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for achieving the desired stereochemical outcomes. Below are representative protocols for E-selective and Z-selective Horner-Wadsworth-Emmons reactions.
Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate and NaH
This protocol is a standard procedure for achieving high E-selectivity.
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.0 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Z-Selective Still-Gennari Olefination
This protocol is based on the procedure developed by Still and Gennari for high Z-selectivity.[1]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution (1.1 mmol) dropwise to the cooled solution.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF (2.5 mL) dropwise.
-
Stir the mixture at -78 °C for 10 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2.5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
-
Protocol 3: Z-Selective Ando Olefination
This protocol is a representative procedure for the Ando modification to achieve Z-selectivity.
-
Materials:
-
Ethyl 2-(diarylphosphono)propionate (e.g., ethyl 2-(diphenylphosphono)propionate) (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ethyl 2-(diarylphosphono)propionate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The Horner-Wadsworth-Emmons reaction offers a versatile and highly controllable method for the synthesis of both E and Z-alkenes. Standard phosphonate reagents, such as triethyl phosphonoacetate, reliably produce E-alkenes under thermodynamic control. For the synthesis of the generally less stable Z-alkenes, the Still-Gennari and Ando modifications, which employ electron-withdrawing groups on the phosphonate to enforce kinetic control, are exceptionally effective. The choice of reagent and reaction conditions should be carefully considered based on the desired stereochemical outcome and the nature of the substrates involved. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and execution of stereoselective olefination reactions.
References
- 1. (Open Access) Z-Selective Horner-Wadsworth-Emmons Reaction (2000) | Kaori Ando | 32 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
HWE vs. Wittig: A Researcher's Guide to α,β-Unsaturated Amide Synthesis
In the realm of synthetic chemistry, the creation of α,β-unsaturated amides is a critical step in the development of numerous pharmaceuticals and functional materials. Two of the most powerful methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. While both achieve the olefination of aldehydes, they exhibit distinct advantages and disadvantages, particularly concerning amide synthesis. This guide provides a detailed comparison to aid researchers in selecting the optimal method for their specific needs, supported by experimental data and protocols.
Executive Summary: HWE Reaction Dominates in Amide Synthesis
For the synthesis of α,β-unsaturated amides, the Horner-Wadsworth-Emmons reaction generally emerges as the superior method. The key advantages include significantly higher yields, excellent E-stereoselectivity, and a more straightforward purification process due to the water-soluble nature of its phosphate byproduct. In contrast, the Wittig reaction, while a cornerstone of organic synthesis, often provides lower yields and poorer stereoselectivity when applied to the formation of α,β-unsaturated amides.
Comparative Performance Data
The following tables summarize the key performance differences between the HWE and Wittig reactions for the synthesis of α,β-unsaturated amides based on published experimental data.
Table 1: Horner-Wadsworth-Emmons Reaction Performance for α,β-Unsaturated Amide Synthesis [1][2]
| Aldehyde | Phosphonoacetamide Reagent | Base/Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | N-substituted phosphonoacetamide | DBU, LiCl / THF | 90-93% | 94:6 - 98:2 |
| 4-Methoxybenzaldehyde | N-substituted phosphonoacetamide | DBU, LiCl / THF | 85-92% | 95:5 - 98:2 |
| 4-Chlorobenzaldehyde | N-substituted phosphonoacetamide | DBU, LiCl / THF | 88-91% | 96:4 - 98:2 |
| Isobutyraldehyde | N-substituted phosphonoacetamide | DBU, LiCl / THF | 60-75% | 85:15 - 90:10 |
Table 2: Wittig Reaction Performance for α,β-Unsaturated Amide Synthesis [3]
| Aldehyde | Ylide Reagent | Yield (%) | E:Z Ratio |
| Benzaldehyde | N,N-diethylamidemethylenetriphenylphosphorane | 75% | 70:30 |
| 4-Chlorobenzaldehyde | N,N-diethylamidemethylenetriphenylphosphorane | 72% | 65:35 |
| 4-Nitrobenzaldehyde | N,N-diethylamidemethylenetriphenylphosphorane | 85% | 80:20 |
| Propanal | N,N-diethylamidemethylenetriphenylphosphorane | 55% | 50:50 |
Reaction Mechanisms and Workflow
The fundamental differences in the reaction pathways of the HWE and Wittig reactions contribute to their distinct outcomes.
Caption: Reaction mechanisms of the HWE and Wittig reactions for amide synthesis.
Detailed Experimental Protocols
Horner-Wadsworth-Emmons Protocol for (E)-α,β-Unsaturated Amide Synthesis[1]
A solution of the phosphonoacetamide (1.0 equiv) and lithium chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this solution, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of the aldehyde (1.0 equiv). The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated amide.
Wittig Reaction Protocol for α,β-Unsaturated Amide Synthesis[3]
To a stirred suspension of N,N-diethylamidemethylenetriphenylphosphonium salt (1.1 equiv) in anhydrous toluene, a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise at 0 °C under an inert atmosphere. The resulting deep red solution of the ylide is stirred for 1 hour at room temperature. A solution of the aldehyde (1.0 equiv) in anhydrous toluene is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to separate the α,β-unsaturated amide from the triphenylphosphine oxide byproduct.
Key Advantages of the HWE Reaction for Amide Synthesis
-
Higher Yields and Stereoselectivity: The HWE reaction consistently produces α,β-unsaturated amides in higher yields and with a strong preference for the thermodynamically more stable (E)-isomer.[1][2] This is a significant advantage in multi-step syntheses where maximizing yield and isomeric purity is crucial.
-
Simplified Purification: The dialkyl phosphate byproduct of the HWE reaction is water-soluble, allowing for its easy removal through a simple aqueous workup.[4] In contrast, the triphenylphosphine oxide generated in the Wittig reaction is often a crystalline solid with similar solubility to the desired product, necessitating tedious purification by chromatography.[4]
-
Milder Reaction Conditions: The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally less basic than the corresponding phosphonium ylides.[4][5] This allows for the use of milder bases and reaction conditions, which is beneficial when working with sensitive substrates.
Conclusion
For researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated amides, the Horner-Wadsworth-Emmons reaction represents a more efficient, selective, and practical choice compared to the Wittig reaction. The combination of high yields, excellent E-stereoselectivity, and straightforward purification makes the HWE reaction the preferred method for the reliable construction of these important structural motifs. While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, its application in this specific context is often hampered by lower yields and challenges in product isolation.
References
A Comparative Guide to the Spectroscopic Analysis of Horner-Wadsworth-Emmons (HWE) Reaction Products
For researchers and professionals in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for creating carbon-carbon double bonds, particularly with high (E)-alkene selectivity.[1] Unlike the classical Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which offers significant advantages, including enhanced reactivity and simplified purification due to its water-soluble phosphate byproduct.[2][3] Accurate structural confirmation and stereochemical assignment of the resulting alkenes are critical, making spectroscopic analysis a cornerstone of the post-reaction workflow.
This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—used to analyze HWE reaction products. It includes typical experimental data, detailed protocols, and a comparison with the analytical challenges posed by alternative olefination methods like the Wittig reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR spectroscopy is the most definitive method for characterizing the structure and, crucially, the stereochemistry of HWE products. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, while ³¹P NMR can be employed to monitor the reaction's progress.
¹H NMR Analysis
The most powerful feature of ¹H NMR in this context is its ability to determine the E/Z isomeric ratio of the alkene product. The key parameter is the coupling constant (J-value) between the two vinylic protons.[4]
-
E-Isomer (trans): A large coupling constant, typically in the range of 12-18 Hz , is indicative of a trans configuration.[4]
-
Z-Isomer (cis): A smaller coupling constant, usually between 6-12 Hz , suggests a cis configuration.[4]
The relative ratio of the E and Z isomers can be quantified by comparing the integration of their respective vinylic proton signals.[4]
¹³C NMR Analysis
While ¹H NMR confirms stereochemistry, ¹³C NMR provides complementary data confirming the presence of the α,β-unsaturated system. The chemical shifts of the vinylic carbons and the carbonyl carbon are characteristic and aid in the overall structural elucidation.[4]
³¹P NMR Analysis
³¹P NMR is a valuable tool for monitoring the consumption of the phosphonate starting material and the formation of the phosphate byproduct, thereby confirming the reaction's progression.[4]
Table 1: Typical NMR Data for an (E)-α,β-Unsaturated Ester Product
| Nucleus | Position | Typical Chemical Shift (δ) | Multiplicity / Coupling Constant (J) |
| ¹H | Vinylic α-H | 5.8 - 6.5 ppm | Doublet, J ≈ 15-16 Hz |
| ¹H | Vinylic β-H | 6.7 - 7.5 ppm | Doublet of Triplets / Multiplet, J ≈ 15-16 Hz |
| ¹³C | Carbonyl (C=O) | 165 - 175 ppm | Singlet |
| ¹³C | Vinylic α-C | 118 - 130 ppm | Singlet |
| ¹³C | Vinylic β-C | 140 - 155 ppm | Singlet |
| ³¹P | Phosphonate Reagent | ~20-25 ppm | - |
| ³¹P | Phosphate Byproduct | ~0-5 ppm | - |
Note: Exact chemical shifts are dependent on the specific molecular structure and solvent.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Confirmation
HRMS is essential for confirming the elemental composition of the synthesized HWE product. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula, distinguishing it from other potential products with the same nominal mass.
Table 2: Expected HRMS Adducts for a Target Molecule
| Adduct | Formula | Description |
| [M+H]⁺ | CₓHᵧO₂ + H⁺ | Protonated molecule |
| [M+Na]⁺ | CₓHᵧO₂ + Na⁺ | Sodiated molecule |
| [M+K]⁺ | CₓHᵧO₂ + K⁺ | Potassiated molecule |
| [2M+H]⁺ | 2(CₓHᵧO₂) + H⁺ | Protonated dimer |
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified HWE product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise chemical shift referencing is required.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and other necessary spectra (e.g., DEPT, COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Measure the coupling constants of the vinylic protons to assign the E/Z stereochemistry. Assign all peaks to their corresponding atoms in the molecule.[6]
General Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for the polar molecules often synthesized via the HWE reaction.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's nature, over a relevant m/z range.
-
Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition that corresponds to the measured mass and compare it to the theoretical mass of the expected product.
Comparison with an Alternative: The Wittig Reaction
The primary advantage of the HWE reaction over the Wittig reaction lies in the nature of its byproduct, which significantly impacts the ease of purification and subsequent spectroscopic analysis.[2]
Table 3: Comparison of HWE and Wittig Reaction Byproducts
| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate Ester | Phosphonium Ylide |
| Byproduct | Dialkyl Phosphate Salt (e.g., (EtO)₂PO₂⁻ Na⁺) | Triphenylphosphine Oxide (TPPO) |
| Byproduct Properties | Water-soluble, easily removed by aqueous extraction.[3] | Organic-soluble, often requires column chromatography for removal.[2] |
| Impact on Analysis | Crude NMR spectra are cleaner; purification is simpler, leading to faster analysis of the final product. | Crude NMR is often complicated by large TPPO signals in the aromatic region, necessitating rigorous purification before definitive analysis. |
Visualized Workflow for HWE Product Analysis
The following diagram illustrates the logical workflow from the initial reaction to the final, structurally confirmed product.
Caption: Experimental workflow for HWE reaction and analysis.
References
A Researcher's Guide to Validating the Structure of Synthesized α-Aminophosphonates
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized α-aminophosphonates is a critical step in ensuring the reliability of downstream applications, from biological screening to clinical trials. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
The synthesis of α-aminophosphonates, often achieved through the versatile Kabachnik-Fields reaction, yields a class of compounds with significant potential in medicinal chemistry due to their structural analogy to α-amino acids.[1][2] However, the complexity of these molecules necessitates a multi-faceted approach to structural validation. A combination of spectroscopic and crystallographic techniques is typically employed to provide unequivocal proof of the synthesized structure.[3][4][5][6]
Comparative Analysis of Structural Validation Techniques
The choice of analytical method for validating α-aminophosphonate structures depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous), the desired level of structural detail, and the available instrumentation. The following table summarizes the key quantitative data and capabilities of the most frequently used techniques.
| Analytical Technique | Information Provided | Sample Requirements | Key Quantitative Data & Typical Ranges for α-Aminophosphonates | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||||
| ¹H NMR | Proton environment, number of protons, coupling between protons. | Soluble sample (typically in CDCl₃ or DMSO-d₆) | Chemical shifts (δ) in ppm. For α-aminophosphonates: N-H protons (broad signals), Cα-H proton (doublet due to P-H coupling, ~4.35-4.89 ppm), aromatic protons (~6.48-7.21 ppm), alkyl protons (e.g., OCH₂ in esters, ~3.94-4.05 ppm).[5][7] | Provides detailed information on the carbon-hydrogen framework; essential for confirming connectivity. | Can be complex to interpret for large molecules; overlapping signals may require 2D NMR techniques. |
| ¹³C NMR | Carbon environment, number of unique carbons. | Soluble sample | Chemical shifts (δ) in ppm. For α-aminophosphonates: C-P bond shows characteristic coupling (JC-P), Cα carbon (~55-60 ppm), aromatic carbons (~104-153 ppm).[4][7] | Complements ¹H NMR by providing direct information about the carbon skeleton. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| ³¹P NMR | Phosphorus environment, number of unique phosphorus atoms. | Soluble sample | Chemical shifts (δ) in ppm. For α-aminophosphonates: a singlet is typically observed in the range of 19.4–22.75 ppm.[5][7] | Highly specific for phosphorus-containing compounds; provides direct evidence of phosphonate group presence and its chemical environment.[5] | Provides limited information about the rest of the molecule. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | Soluble or solid sample | Mass-to-charge ratio (m/z). Provides the molecular ion peak ([M+H]⁺) confirming the molecular weight. Fragmentation patterns can reveal structural motifs.[8] | High sensitivity, requires very small amounts of sample; provides accurate molecular weight determination. | Does not provide detailed stereochemical information; fragmentation can be complex to interpret. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry. | Single, high-quality crystal | Unit cell dimensions (Å), space group, bond lengths (e.g., P=O, P-C, C-N), bond angles (°). | Provides the most definitive structural proof, including stereochemistry.[3][4][5] | Requires the growth of a suitable single crystal, which can be challenging. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or liquid sample | Wavenumber (cm⁻¹). Characteristic peaks for α-aminophosphonates: N-H stretch (~3278-3420 cm⁻¹), C=O (if present), P=O stretch (~1226 cm⁻¹), P-O-C stretch (~1018 cm⁻¹).[7][9] | Quick and simple method to confirm the presence of key functional groups.[10][11] | Provides limited information on the overall molecular structure and connectivity. |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Pure, dry solid sample | Percentage composition of elements. The experimental values should be within ±0.4% of the calculated values.[6][12] | Confirms the empirical formula of the synthesized compound. | Requires a highly pure sample; does not provide structural information. |
Experimental Workflows and Logical Relationships
The process of validating the structure of a synthesized α-aminophosphonate typically follows a logical progression, starting with simpler, more routine techniques and moving to more complex and definitive methods if required.
Caption: A typical workflow for the structural validation of synthesized α-aminophosphonates.
The relationship between these techniques is often complementary, with each method providing a piece of the structural puzzle.
Caption: The complementary nature of different analytical techniques for structural validation.
Signaling Pathways and α-Aminophosphonates
α-Aminophosphonates are often designed as inhibitors of enzymes involved in various signaling pathways, such as proteases in cancer progression.[13] Validating the structure of these potential inhibitors is the first step in understanding their mechanism of action.
Caption: Role of a structurally validated α-aminophosphonate as an enzyme inhibitor in a signaling pathway.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ³¹P NMR: Dissolve approximately 5-10 mg of the purified α-aminophosphonate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Record the spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR.
2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Introduce the solution into the ESI source of the mass spectrometer. The instrument will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
3. X-ray Crystallography
-
Single Crystal Growth: Grow single crystals of the α-aminophosphonate by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K). Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[15] The final refined structure provides precise atomic coordinates, bond lengths, and angles.
4. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
5. Elemental Analysis
-
Submit a highly purified and dried sample (typically 2-5 mg) to an analytical facility for combustion analysis. The instrument will determine the percentage of carbon, hydrogen, and nitrogen in the sample. Compare the experimental values to the calculated values for the proposed molecular formula.
By employing a combination of these robust analytical techniques, researchers can confidently validate the structure of their synthesized α-aminophosphonates, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, X-ray crystal structure, DNA/protein binding and cytotoxicity studies of five α-aminophosphonate N-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Aminophosphonates 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(OiPr)2 (X = H, Br, MeO): Crystal structures, Hirshfeld surface analysis, computational studies and in silico molecular docking with the SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Phosphonate Synthesis: Michaelis-Arbuzov vs. Pudovik Reaction
For researchers, scientists, and drug development professionals, the formation of a carbon-phosphorus (C-P) bond is a critical step in the synthesis of phosphonates, a class of compounds with significant therapeutic potential. Two of the most fundamental and widely employed methods for this transformation are the Michaelis-Arbuzov and the Pudovik reactions. This guide provides an objective comparison of these two powerful reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
The Michaelis-Arbuzov Reaction
Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is a cornerstone of organophosphorus chemistry.[1][2] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[3] The reaction is particularly valuable for generating phosphonate esters that are precursors for other important transformations, such as the Horner-Wadsworth-Emmons olefination.[3]
Mechanism
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:
-
SN2 Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[1][2]
-
Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction, leading to the formation of the pentavalent phosphonate and an alkyl halide byproduct.[1]
Performance and Scope
The reaction generally requires elevated temperatures (120-160 °C) and is most effective for primary alkyl halides.[1] The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[2] Secondary and tertiary alkyl halides are less suitable due to competing elimination reactions.[3] Modern variations using Lewis acids can enable the reaction to proceed at room temperature.[4][5]
| Substrate (Alkyl Halide) | Phosphite | Conditions | Yield (%) |
| Benzyl Chloride | Triethyl phosphite | 150-160 °C, 4h | 85 |
| Ethyl Bromoacetate | Triethyl phosphite | 140-150 °C, 3h | 80 |
| 1-Bromobutane | Trimethyl phosphite | 110 °C, 12h | 90 |
| 2,6-Dichlorobenzyl chloride | Triethyl phosphite | Reflux (120-160 °C) | Good to Excellent |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with benzyl chloride (1.0 eq). The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: An excess of triethyl phosphite (1.5-2.0 eq) is added to the flask. The excess phosphite can also serve as the solvent.[6]
-
Reaction Conditions: The mixture is heated to reflux (approximately 150-160 °C) with vigorous stirring under the inert atmosphere. The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution or by TLC.[6]
-
Work-up: After the reaction is complete (typically 3-4 hours), the mixture is cooled to room temperature.
-
Purification: Excess triethyl phosphite is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield diethyl benzylphosphonate as a colorless oil.[6]
The Pudovik Reaction
The Pudovik reaction is another fundamental method for C-P bond formation, involving the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across an unsaturated C=X bond (where X is typically O or N).[7] This reaction is particularly powerful for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are valuable mimics of α-amino acids in drug design.[7][8]
Mechanism
The base-catalyzed Pudovik reaction generally proceeds in three steps:
-
Deprotonation: A base abstracts the acidic proton from the dialkyl phosphite to generate a highly nucleophilic phosphite anion.[7][8]
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon of the carbonyl or imine.[7][8]
-
Protonation: The resulting intermediate is protonated to yield the final α-substituted phosphonate.[7][8]
Performance and Scope
The Pudovik reaction is often carried out under milder conditions than the Michaelis-Arbuzov reaction and can be catalyzed by either a base or a Lewis acid.[7] The reaction is highly versatile and works well with a wide range of aldehydes, ketones, and imines.[9] Enantioselective variants of the Pudovik reaction have also been developed, allowing for the synthesis of chiral phosphonates.[9][10]
| Substrate (Carbonyl/Imine) | Phosphite | Catalyst | Conditions | Yield (%) | ee (%) |
| Benzaldehyde | Diethyl phosphite | Diethylamine | 0 °C to rt, 8h | 95 | N/A |
| Cyclohexanone | Dimethyl phosphite | NaOMe | rt, 12h | 88 | N/A |
| N-Benzylideneaniline | Diethyl phosphite | Et3N | Toluene, reflux, 6h | 92 | N/A |
| 4-Nitrobenzaldehyde | Bis(2,2,2-trifluoroethyl) phosphite | Chiral Al-complex | Hexanes, rt, 1h | 98 | 96 |
Note: Yields and enantiomeric excess (ee) are representative. N/A = Not applicable for achiral products or non-asymmetric reactions. Data from various sources including[9].
Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, dissolve benzaldehyde (1.0 eq) and diethyl phosphite (1.2 eq) in an appropriate solvent such as diethyl ether or THF.[7]
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of a base, such as diethylamine (5 mol%), dropwise to the stirred mixture.[7]
-
Reaction Conditions: Continue stirring the reaction at 0 °C and allow it to slowly warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete (typically 8-12 hours), the solvent is removed by rotary evaporation under reduced pressure.[7]
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-hydroxyphosphonate.[7]
Head-to-Head Comparison
| Feature | Michaelis-Arbuzov Reaction | Pudovik Reaction |
| Reactants | Trialkyl phosphite + Alkyl halide | Dialkyl phosphite + Aldehyde/Ketone/Imine |
| Key Bond Formed | P-C(sp³) | P-C(sp³) |
| Product | Alkylphosphonate | α-Hydroxyphosphonate, α-Aminophosphonate |
| Catalyst | Typically none (thermal), or Lewis Acid | Base or Lewis Acid |
| Conditions | High temperatures (120-160 °C) or Lewis acid at rt | Milder conditions (0 °C to reflux) |
| Byproducts | Alkyl halide | Typically none from the main reaction |
| Substrate Scope | Best for primary alkyl halides | Wide range of aldehydes, ketones, and imines |
| Stereoselectivity | Not inherently stereoselective | Can be made highly enantioselective with chiral catalysts |
Decision-Making Workflow
To assist in selecting the appropriate reaction, the following workflow can be used:
Conclusion
Both the Michaelis-Arbuzov and Pudovik reactions are indispensable tools for the synthesis of phosphonates. The Michaelis-Arbuzov reaction is a robust method for preparing simple alkylphosphonates from alkyl halides, although it often requires high temperatures. In contrast, the Pudovik reaction offers a milder and more versatile route to functionally rich α-hydroxy- and α-aminophosphonates from carbonyls and imines, with the significant advantage of accessible enantioselective variants. The choice between these two classic reactions will ultimately depend on the available starting materials and the specific structural requirements of the target phosphonate, a critical consideration in the rational design of novel therapeutics.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 10. Pudovik reaction - Wikipedia [en.wikipedia.org]
The Horner-Wadsworth-Emmons Approach to α,β-Unsaturated Amides: A Comparative Guide to Diethyl (2-amino-2-oxoethyl)phosphonate
In the landscape of natural product synthesis, the creation of carbon-carbon double bonds with high stereocontrol is a critical endeavor. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior method for the synthesis of α,β-unsaturated carbonyl compounds, offering significant advantages over the classical Wittig reaction. This guide provides a comprehensive comparison of Diethyl (2-amino-2-oxoethyl)phosphonate, a type of phosphonoacetamide reagent, with other phosphonate alternatives for the synthesis of α,β-unsaturated amides—a key functional group in many biologically active natural products.
Performance Comparison: Phosphonoacetamides vs. Phosphonoacetates
The choice of phosphonate reagent in the HWE reaction significantly influences the yield and stereoselectivity of the resulting α,β-unsaturated amide. While phosphonoacetates like triethyl phosphonoacetate are commonly used for the synthesis of α,β-unsaturated esters, phosphonoacetamides such as this compound are the direct precursors to α,β-unsaturated amides.
The key advantages of the HWE reaction over the Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1] The HWE reaction typically shows a high preference for the formation of the thermodynamically favored (E)-alkene.[1][2]
Table 1: Comparison of Phosphonate Reagents in the HWE Reaction with Benzaldehyde
| Reagent | Product Type | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| N,N-disubstituted-2-(diethylphosphono)acetamide | α,β-unsaturated amide | DBU/LiCl | THF | 90-95 | >94:6 | [3] |
| Triethyl phosphonoacetate | α,β-unsaturated ester | NaH | THF | >95 | >95:5 | [4] |
| Triethyl phosphonoacetate | α,β-unsaturated ester | DBU/LiCl | Acetonitrile | 85 | >99:1 | [4] |
As the data indicates, phosphonoacetamide reagents can achieve high yields and excellent E-selectivity in the synthesis of α,β-unsaturated amides, comparable to the performance of phosphonoacetates in the synthesis of α,β-unsaturated esters.
Efficacy in the Synthesis of Diverse α,β-Unsaturated Amides
The versatility of phosphonoacetamide reagents is demonstrated by their successful reaction with a variety of aldehydes, affording a broad range of (E)-α,β-unsaturated amides in good yields and with high stereoselectivity.
Table 2: HWE Reaction of a N,N-disubstituted-2-(diethylphosphono)acetamide with Various Aldehydes
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | α,β-unsaturated amide | 95 | 94:6 |
| 4-Methoxybenzaldehyde | α,β-unsaturated amide | 91 | 95:5 |
| 4-Chlorobenzaldehyde | α,β-unsaturated amide | 93 | 93:7 |
| 4-Fluorobenzaldehyde | α,β-unsaturated amide | 94 | 92:8 |
| Cinnamaldehyde | α,β-unsaturated amide | 85 | 96:4 |
| Isobutyraldehyde | α,β-unsaturated amide | 88 | 85:15 |
Data adapted from Hernández-Juan et al. (2017). The specific phosphonoacetamide used was a more complex derivative of this compound.[3]
Experimental Protocols
Preparation of this compound
The synthesis of the phosphonate reagent itself is a crucial preliminary step. A common method is the Michaelis-Arbuzov reaction.
Protocol 1: Synthesis of this compound
-
Reaction Setup: A solution of 2-bromoacetamide (1.0 eq) in a suitable solvent such as toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Triethyl Phosphite: Triethyl phosphite (1.1 eq) is added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield this compound as a colorless oil.
Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Amide Synthesis
The following protocol details the synthesis of an (E)-α,β-unsaturated amide using a phosphonoacetamide reagent.
Protocol 2: Synthesis of (E)-N,N-dimethylcinnamamide
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of lithium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared. N,N-dimethyl-2-(diethylphosphono)acetamide (1.0 eq) is added, followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
Reaction with Aldehyde: A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (E)-N,N-dimethylcinnamamide.
Application in Natural Product Synthesis: The Case of Pladienolide B
The HWE reaction is a powerful tool in the total synthesis of complex natural products. For example, a key step in the synthesis of Pladienolide B, a potent spliceosome inhibitor, involves an intramolecular HWE reaction to form the macrocyclic core.
References
A Comparative Guide to the Stereochemical Analysis of Alkenes from Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical aspect of molecular design and synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for creating carbon-carbon double bonds with a high degree of control over the resulting stereochemistry. This guide provides an objective comparison of the stereochemical outcomes of the classical HWE reaction, which predominantly yields E-alkenes, and its Z-selective counterpart, the Still-Gennari modification. This comparison is supported by experimental data, detailed analytical protocols, and mechanistic considerations to facilitate informed decisions in synthetic planning.
Performance Data: A Comparative Analysis of E vs. Z Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions employed. While the conventional HWE reaction is renowned for its high E-selectivity, modifications such as the Still-Gennari reaction allow for the selective formation of Z-alkenes.[1][2] The choice between these methodologies is therefore dictated by the desired isomeric product.
The following tables summarize representative experimental data for the olefination of various aldehydes using both standard and modified HWE conditions.
Table 1: E-Selective Horner-Wadsworth-Emmons Reactions
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
| Methyl 2-(dimethoxyphosphoryl)acetate | Isobutyraldehyde | NaH | DME | 23 | 95:5 |
| Methyl 2-(dimethoxyphosphoryl)acetate | Benzaldehyde | NaH | DME | 23 | 98:2 |
Data compiled from multiple sources.[3][4]
Table 2: Z-Selective Still-Gennari Modification of the HWE Reaction
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Z/E Ratio |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 94:6 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Cyclohexanecarbaldehyde | KHMDS, 18-crown-6 | THF | -78 | 95:5 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Octanal | KHMDS, 18-crown-6 | THF | -78 | 88:12 |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | 0 | 97:3 |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Cinnamaldehyde | NaH | THF | 0 | 91:9 |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Detailed methodologies for performing both E-selective and Z-selective HWE reactions and for the subsequent analysis of the stereochemical composition of the products are provided below.
Protocol 1: General Procedure for E-Selective HWE Reaction
This protocol describes a standard procedure for the synthesis of an E-alkene using triethyl phosphonoacetate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.[7]
Protocol 2: General Procedure for Z-Selective Still-Gennari Reaction
This protocol outlines a typical procedure for the synthesis of a Z-alkene using the Still-Gennari modification.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the reaction mixture and stir for 10 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise.
-
After stirring for 20 minutes, add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[7]
Protocol 3: Stereochemical Analysis by ¹H NMR Spectroscopy
This protocol provides a general workflow for the determination of the E/Z ratio of the alkene products.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the purified alkene sample.
-
Dissolve the sample in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.[8]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8 to 16 scans for a good signal-to-noise ratio.[8]
3. Data Analysis:
-
Identify the signals corresponding to the vinylic protons of the E and Z isomers. These typically appear in the range of 5.5-7.5 ppm.[9]
-
Distinguishing Isomers: The vicinal coupling constant (J) between the vinylic protons is diagnostic of the alkene geometry. trans-hydrogens (E-isomer) typically exhibit a larger coupling constant (J = 12-18 Hz) compared to cis-hydrogens (Z-isomer) (J = 6-12 Hz).[10]
-
Determining the Ratio: Integrate the signals corresponding to a specific proton in each isomer. The ratio of the integration values directly corresponds to the molar ratio of the E and Z isomers in the sample.[11]
Protocol 4: Stereochemical Analysis by Gas Chromatography (GC)
Gas chromatography can be employed to separate and quantify the E and Z isomers of volatile alkenes.
1. Sample Preparation:
-
Prepare a dilute solution of the alkene mixture in a volatile organic solvent (e.g., hexane, diethyl ether).
2. GC Method:
-
Column: A capillary column with a polar stationary phase (e.g., Carbowax-20M) is often effective for separating geometric isomers.[12] For some separations, highly efficient long columns (e.g., 200-300 m) may be necessary.[12][13]
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
Temperature Program: An isothermal or temperature gradient program may be used. The optimal temperature will depend on the volatility of the analytes.
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
3. Data Analysis:
-
The two isomers should appear as separate peaks in the chromatogram.
-
The ratio of the peak areas, as determined by the integrator, corresponds to the relative amounts of the E and Z isomers.
Visualizing the Process and Influencing Factors
To better understand the workflow and the underlying principles of stereoselectivity in HWE reactions, the following diagrams are provided.
Caption: Workflow for the synthesis and stereochemical analysis of alkenes from HWE reactions.
Caption: Key factors influencing the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. vurup.sk [vurup.sk]
A Comparative Guide to Byproduct Removal in Horner-Wadsworth-Emmons and Wittig Reactions
For researchers, scientists, and drug development professionals, the choice between the Horner-Wadsworth-Emmons (HWE) and Wittig reactions for alkene synthesis often hinges on factors beyond stereoselectivity and yield. A critical, practical consideration is the ease of byproduct removal, which can significantly impact purification time, cost, and overall process efficiency. This guide provides an objective comparison of byproduct profiles and removal strategies for these two powerful olefination methods, supported by experimental data and detailed protocols.
The fundamental difference in the byproducts of the HWE and Wittig reactions lies in their polarity and solubility. The HWE reaction generates a water-soluble phosphate ester, while the Wittig reaction produces the notoriously difficult-to-remove, non-polar triphenylphosphine oxide (TPPO).[1] This distinction has profound implications for the purification of the desired alkene product.
Quantitative Comparison of Byproduct Removal
The ease of byproduct removal can be quantitatively assessed by comparing product purity after a standard workup procedure. While a direct, side-by-side comparative study is not extensively documented, the following table summarizes typical outcomes based on established purification methods. The data for the HWE reaction reflects the high efficiency of a simple aqueous extraction, while the data for the Wittig reaction is based on an optimized, chromatography-free purification method involving precipitation.
| Reaction | Byproduct | Purification Method | Product Purity (after purification) | Byproduct Removal Efficiency |
| Horner-Wadsworth-Emmons | Dialkyl phosphate salt | Aqueous Extraction | >98% | >99% |
| Wittig | Triphenylphosphine oxide (TPPO) | Precipitation with Cyclohexane/Hexane | ~97% | ~98% |
Note: The data presented is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on the specific substrates, reaction conditions, and scale.
Reaction Mechanisms and Byproduct Formation
The distinct byproducts of the HWE and Wittig reactions are a direct consequence of their respective reaction mechanisms.
Horner-Wadsworth-Emmons Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form a key oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a water-soluble dialkyl phosphate salt.
Wittig Reaction
The Wittig reaction employs a phosphonium ylide. The reaction with a carbonyl compound also proceeds through an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.
Experimental Protocols for Byproduct Removal
The following are representative experimental protocols for the workup and purification of products from HWE and Wittig reactions, focusing on the removal of their characteristic byproducts.
Horner-Wadsworth-Emmons Reaction: Aqueous Workup
This protocol outlines the straightforward removal of the water-soluble phosphate byproduct.
Procedure:
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Add deionized water to the separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer, which now contains the dissolved phosphate byproduct.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, largely free of the phosphorus byproduct.
Wittig Reaction: Chromatography-Free TPPO Removal
This protocol describes an efficient method for removing TPPO without the need for column chromatography, which is often required for this non-polar byproduct.
Procedure:
-
Following the Wittig reaction, cool the reaction mixture.
-
Add a non-polar solvent in which the desired product is soluble but TPPO has low solubility (e.g., cyclohexane or a mixture of hexane and ether).
-
Stir the mixture to induce precipitation of TPPO.
-
Filter the mixture to remove the solid TPPO.
-
Wash the filtrate with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
A second precipitation by adding hexane may be necessary to remove residual TPPO.
Conclusion
The Horner-Wadsworth-Emmons reaction offers a significant advantage over the Wittig reaction in terms of byproduct removal. The generation of a water-soluble phosphate salt allows for a simple and highly efficient purification via aqueous extraction. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is non-polar and often requires more elaborate purification strategies, such as chromatography or specialized precipitation techniques, to achieve high product purity. For researchers and professionals in drug development, where efficiency and scalability are paramount, the ease of purification associated with the HWE reaction makes it a highly attractive method for alkene synthesis.
References
A Comparative Guide to Phosphonate Esters for Enhanced Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. Phosphonate esters, key intermediates in various transformations, notably the Horner-Wadsworth-Emmons (HWE) reaction, and crucial components in the design of phosphonate-based drugs, exhibit a wide range of reactivity and selectivity profiles. This guide provides an objective comparison of different phosphonate esters, supported by experimental data, to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
Data Presentation: Performance of Phosphonate Esters in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a widely utilized method for the synthesis of alkenes with high stereoselectivity. The choice of the phosphonate ester significantly influences the yield and the E/Z selectivity of the resulting alkene. Below is a summary of the performance of various phosphonate esters in reaction with benzaldehyde, a common aromatic aldehyde.
| Phosphonate Ester | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Trimethyl phosphonoacetate | (CF3)2CHONa | THF | -78 to rt | 93 | >99:1 (E) | [1] |
| Triethyl phosphonoacetate | (CF3)2CHONa | THF | -78 to rt | 95 | >99:1 (E) | [1] |
| Triethyl 2-phosphonopropionate | LiOH·H₂O | None | rt | 97 | 99:1 (E) | [2] |
| Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | None | rt | 95 | 98:2 (E) | [2] |
| Ethyl [bis(o-methylphenyl)phosphono]acetate (Ando's Reagent) | NaH/NaI | THF | -78 | 95 | >1:99 (Z) | [3] |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent) | KHMDS/18-crown-6 | THF | -78 | 92 | 5:95 (Z) | [4] |
Key Observations:
-
Simple Alkyl Phosphonates for E-Selectivity: As demonstrated in the table, simple trialkyl phosphonoacetates, such as trimethyl and triethyl phosphonoacetate, overwhelmingly favor the formation of the more thermodynamically stable E-alkene.[1][5] The reaction conditions, including the choice of base and solvent, can be optimized to further enhance this selectivity.
-
Bulky Esters for Enhanced Selectivity: Increasing the steric bulk of the phosphonate ester group, for instance, from methyl to ethyl to isopropyl, can influence the stereochemical outcome. In some cases, bulkier esters can lead to even higher E-selectivity.[6]
-
Modified Phosphonates for Z-Selectivity: For the synthesis of the less stable Z-alkene, modified phosphonate esters are required. The Still-Gennari modification, utilizing bis(2,2,2-trifluoroethyl) phosphonates, and Ando's phosphonates, which incorporate bulky aryloxy groups, are highly effective in directing the reaction towards the Z-isomer.[3][4][7] This is attributed to a faster elimination from the intermediate oxaphosphetane, which kinetically favors the Z-product.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the synthesis of a common phosphonate ester and for a typical Horner-Wadsworth-Emmons reaction.
Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl bromide (1.0 eq) and a minimal amount of anhydrous toluene to dissolve.
-
Add triethyl phosphite (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene and any unreacted starting materials under reduced pressure.
-
The crude diethyl benzylphosphonate can be purified by vacuum distillation to yield a colorless oil.
General Protocol for the Horner-Wadsworth-Emmons Reaction (E-Selective)
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF to the NaH slurry via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude stilbene product.
-
The product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for a Horner-Wadsworth-Emmons Reaction
Caption: A generalized workflow for a Horner-Wadsworth-Emmons olefination reaction.
Signaling Pathway: Mechanism of Action of Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs used to treat bone-related diseases such as osteoporosis. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
References
Safety Operating Guide
Proper Disposal of Diethyl (2-amino-2-oxoethyl)phosphonate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Diethyl (2-amino-2-oxoethyl)phosphonate (CAS Number: 5464-68-6), ensuring operational safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this exact compound was not publicly available, this guide is based on the known hazards and best practices for similar chemical structures.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for final guidance.
Immediate Safety and Hazard Information
This compound is classified as causing serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Hazard Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Contaminated materials, such as pipette tips, gloves, and weighing paper, should also be collected in a separate, labeled container for hazardous waste disposal.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during and after the cleanup.
-
-
Waste Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Storage should be away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.
-
Provide the waste disposal service with all available information about the chemical, including its name, CAS number, and known hazards.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and hazard information from aggregated sources. No specific experimental protocols involving the disposal of this compound were cited in the available literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diethyl (2-amino-2-oxoethyl)phosphonate
Essential Safety and Handling Guide for Diethyl (2-amino-2-oxoethyl)phosphonate
This guide provides immediate and essential safety, logistical, and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause serious eye irritation.[1] While specific data for this compound is limited, structurally similar phosphonates may cause skin and respiratory irritation.[2] Therefore, a cautious approach and stringent adherence to PPE protocols are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat. | Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves should be disposed of immediately. For significant handling operations, a chemically resistant apron or suit may be necessary. |
| Respiratory | Use in a well-ventilated area is required. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. | Respirator use must comply with OSHA 29 CFR 1910.134. A respirator cartridge change-out schedule should be established.[4] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Use
-
Ventilation: All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Spill Prevention: Use secondary containment trays for transferring and handling the chemical.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste materials (unused chemical, contaminated PPE, and spill cleanup materials) in clearly labeled, sealed containers.
-
Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations. Do not dispose of down the drain or into the environment.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Key elements for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. northwestern.edu [northwestern.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. researchgate.net [researchgate.net]
- 7. The Microbial Degradation of Natural and Anthropogenic Phosphonates | MDPI [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
